molecular formula C9H10O3 B194541 3-Hydroxy-4-methoxyacetophenone CAS No. 6100-74-9

3-Hydroxy-4-methoxyacetophenone

货号: B194541
CAS 编号: 6100-74-9
分子量: 166.17 g/mol
InChI 键: YLTGFGDODHXMFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoacetovanillone is a member of phenols and a member of methoxybenzenes. It has a role as a metabolite.
1-(3-Hydroxy-4-methoxyphenyl)ethanone has been reported in Rhododendron ferrugineum, Lamprothamnus zanguebaricus, and Saussurea superba with data available.
from Cynanchum paniculatum

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGFGDODHXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209872
Record name 3-Hydroxy-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6100-74-9
Record name 1-(3-Hydroxy-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6100-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-methoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6100-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-4-METHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 3-Hydroxy-4-methoxyacetophenone, also known as Acetoisovanillone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities.

Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) with the chemical formula C₉H₁₀O₃.[1] It is a solid at room temperature and presents as a white to cream or pale yellow to pale brown crystalline powder. This compound is a key intermediate in the synthesis of various pharmaceutical and organic compounds and has garnered interest for its potential biological activities, notably its anti-inflammatory properties.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₃[1]
Molar Mass166.17 g/mol
AppearanceWhite to cream or pale yellow to pale brown crystalline powder[2]
Melting Point88-92 °C
Density1.158 g/cm³
SolubilitySoluble in DMSO, ethanol, chloroform, ether, hot water, benzene, and ethyl acetate (B1210297). Insoluble in petroleum ether.[3][4]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name1-(3-hydroxy-4-methoxyphenyl)ethanone[1]
Common NamesAcetoisovanillone, Isoacetovanillone[5]
CAS Number6100-74-9[1]
PubChem CID95693[1]
InChIInChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3[1]
InChIKeyYLTGFGDODHXMFB-UHFFFAOYSA-N[1]
Canonical SMILESCC(=O)C1=CC(=C(C=C1)OC)O[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for evaluating its anti-inflammatory activity.

Synthesis: Fries Rearrangement of Guaiacol (B22219) Acetate

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example for the preparation of this compound's isomer, 4-hydroxy-3-methoxyacetophenone, and can be adapted.

Procedure:

  • To a reaction vessel, add guaiacol acetate (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonic acid (5-12 equivalents).[6]

  • The mixture is stirred and heated to a temperature between 50-60 °C for 0.5-1 hour.[6]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and slowly poured into ice-water with stirring.

  • The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or dimethyl carbonate/cyclohexane).[7][8]

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated at reflux for a short period.

  • The hot solution is filtered to remove the activated carbon and any other insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Expected signals for this compound would include a singlet for the methyl protons of the acetyl group, a singlet for the methoxy (B1213986) group protons, and multiplets for the aromatic protons.

  • ¹³C NMR Spectroscopy: The sample is prepared as for ¹H NMR. The spectrum provides information on the carbon skeleton of the molecule. Expected signals would include peaks for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), and the methyl carbons of the acetyl and methoxy groups.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film. The spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the hydroxyl (O-H) stretch (broad), the carbonyl (C=O) stretch of the ketone (typically around 1660-1700 cm⁻¹ for aromatic ketones), C-H stretches (aromatic and aliphatic), and C-O stretches.[9][10]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A small amount of the sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.[3][11] The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (166.17 g/mol ).

Biological Activity Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E₂ (PGE₂) Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of NO Production:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.[12][13]

  • The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

Measurement of PGE₂ Production:

  • The cell culture supernatant is also used to measure the concentration of PGE₂.

  • A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit is used for the quantification of PGE₂ according to the manufacturer's instructions.[12]

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory activity.[3][5] This activity is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). The overproduction of these mediators is a hallmark of inflammation.

The inflammatory response in macrophages, particularly when stimulated by bacterial lipopolysaccharide (LPS), involves the activation of complex signaling cascades. A key pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][14][15] Upon activation, NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). iNOS is the enzyme responsible for the production of NO, while COX-2 is a key enzyme in the synthesis of prostaglandins, including PGE₂.[16][17]

The inhibitory effect of this compound on NO and PGE₂ production suggests that it may interfere with the NF-κB signaling pathway and/or the activity of the iNOS and COX-2 enzymes.

Visualizing the Inflammatory Signaling Pathway

The following diagram illustrates the LPS-induced inflammatory signaling pathway in macrophages and the potential points of intervention for this compound.

LPS_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases PLA2 PLA₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2_protein COX-2 (Protein) ArachidonicAcid->COX2_protein Substrate for PGE2 PGE₂ COX2_protein->PGE2 Produces DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription iNOS_protein iNOS (Protein) iNOS_mRNA->iNOS_protein Translation COX2_mRNA->COX2_protein Translation NO NO iNOS_protein->NO Produces HMA 3-Hydroxy-4-methoxy- acetophenone HMA->IKK Inhibits? HMA->COX2_protein Inhibits? HMA->NFkB_nuc Inhibits? HMA->iNOS_protein Inhibits?

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.

Anti_inflammatory_Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells pretreat Pre-treat with This compound culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay (for NO) collect_supernatant->griess_assay elisa_assay ELISA (for PGE₂) collect_supernatant->elisa_assay analyze Analyze Data griess_assay->analyze elisa_assay->analyze end End analyze->end

References

In-Depth Technical Guide: 3-Hydroxy-4-methoxyacetophenone (CAS Number 6100-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or apocynin, is a naturally occurring organic compound with the CAS number 6100-74-9.[1][2] It is a methoxy-substituted catechol that has garnered significant interest in the scientific community for its biological activities, particularly its role as an inhibitor of NADPH oxidase and its anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and biological activities, with a focus on experimental protocols and mechanistic insights relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature and is incompatible with strong oxidizing agents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₃[2][4]
Molecular Weight 166.17 g/mol [2][4]
Melting Point 88-92 °C[2]
Boiling Point Not available
Density Not available
Appearance Solid[2]
Solubility Soluble in DMSO (9 mg/mL)[3]
InChI InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3[2][4]
InChIKey YLTGFGDODHXMFB-UHFFFAOYSA-N[2][4]
SMILES CC(=O)C1=CC(=C(C=C1)OC)O[4]

Synthesis

Two primary synthetic routes for this compound are the Friedel-Crafts acylation of a suitably protected catechol derivative and the Fries rearrangement of a guaiacol (B22219) ester.

Experimental Protocol: Fries Rearrangement of Acetyl Guaiacol

This method involves the rearrangement of acetyl guaiacol to form 4-hydroxy-3-methoxyacetophenone, an isomer of the target compound, which can then be followed by separation or used as a closely related standard. A detailed protocol for a similar Fries rearrangement is as follows:

  • Reaction Setup: In a reaction vessel, add acetyl guaiacol to methanesulfonic acid. The ratio of acetyl guaiacol to methanesulfonic acid should be between 1:5 and 1:12. A catalytic amount of phosphorus pentoxide can optionally be added.[5]

  • Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material. The reaction temperature is maintained between 40-60°C for 0.5-1 hour.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the product. The solvent (methanesulfonic acid) can be recovered.[5] The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-hydroxy-3-methoxyacetophenone.

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Key Features and Assignments Reference
¹H NMR Spectra available for the isomeric 4-hydroxy-3-methoxyacetophenone in DMSO-d₆ show characteristic aromatic and methoxy (B1213986) proton signals.
¹³C NMR Expected signals for carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. Data for related compounds are available.[6]
IR Spectroscopy Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ketone), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.[7]
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 166. Fragmentation patterns would likely involve cleavage of the acetyl group and loss of methyl or methoxy groups.[3][4]

Biological Activity and Experimental Protocols

This compound is recognized for its anti-inflammatory and antioxidant properties, primarily attributed to its ability to inhibit NADPH oxidase.

NADPH Oxidase Inhibition

This compound is a known inhibitor of NADPH oxidase with a reported IC₅₀ of 10 μM.[8] NADPH oxidases are a major source of reactive oxygen species (ROS) in cells, and their inhibition is a key target for anti-inflammatory and antioxidant therapies.

This protocol describes a common method to measure NADPH oxidase activity in cell lysates.

  • Cell Lysate Preparation:

    • Homogenize cells or tissues in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol, and protease inhibitors).[9]

    • Centrifuge the homogenate to pellet cellular debris.

    • Isolate the membrane fraction by further centrifugation steps.[9]

    • Resuspend the final pellet in an appropriate buffer and determine the protein concentration.[9]

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate (membrane fraction).

    • Add NADPH (final concentration ~100-200 µM) to initiate the reaction.[9][10]

    • Add lucigenin (B191737) (final concentration ~5 µM), a chemiluminescent probe for superoxide.[9][10]

    • Immediately measure the chemiluminescence using a microplate reader. The signal is proportional to the NADPH oxidase activity.[10]

    • To test the inhibitory effect of this compound, pre-incubate the cell lysate with various concentrations of the compound before adding NADPH.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and to modulate inflammatory signaling pathways like the NF-κB pathway.[3]

This protocol details how to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.[11][12]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.[12][13]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[11][14]

    • Incubate at room temperature for 10-15 minutes.[11][15]

    • Measure the absorbance at 540-550 nm using a microplate reader.[11][14]

    • The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO. A decrease in absorbance in the presence of the compound indicates inhibition of NO production.

This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB signaling pathway.

  • Cell Lysis and Protein Quantification:

    • After treatment as described in the NO assay, lyse the cells to extract total protein.

    • Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (e.g., 40 µg of total protein per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results. A decrease in the phosphorylation of IκBα and p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.

Mandatory Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Inhibitor 3-Hydroxy-4-methoxy- acetophenone Inhibitor->IKK inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes transcription IkB_NFkB->NFkB_nuc translocation

Caption: NF-κB signaling pathway activation by LPS and potential inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed RAW 264.7 Macrophages treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for Nitric Oxide stimulate->griess western Western Blot for NF-κB Pathway stimulate->western nadph NADPH Oxidase Assay stimulate->nadph (cell lysate) analysis_no Quantify NO Production griess->analysis_no analysis_wb Analyze Protein Expression western->analysis_wb analysis_nadph Determine NADPH Oxidase Activity nadph->analysis_nadph

Caption: Workflow for assessing the anti-inflammatory and antioxidant activity.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in research and development.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the selective O-methylation of a dihydroxy precursor and a multi-step synthesis commencing from 3-hydroxybenzoic acid.

Selective O-methylation of 3,4-Dihydroxyacetophenone

This is one of the most direct routes to this compound. The key challenge in this pathway is achieving regioselectivity, that is, the preferential methylation of the hydroxyl group at the 4-position over the 3-position. The hydroxyl group at the 4-position is generally more acidic and less sterically hindered, making it more susceptible to methylation under controlled conditions.

Experimental Protocol:

A general procedure for the selective O-methylation of a 4-acyl-1,2-dihydroxybenzene, such as 3,4-dihydroxyacetophenone, is as follows[1]:

  • Dissolution: Dissolve 0.25 moles of 3,4-dihydroxyacetophenone in 250 mL of dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add 0.5 moles of methyl iodide and 0.5 moles of lithium carbonate (Li₂CO₃)[1].

  • Reaction: Stir the resulting suspension under an argon atmosphere at 55°C for 18 hours[1].

  • Work-up: After the reaction is complete, pour the mixture into 1 liter of water containing 70 mL of concentrated hydrochloric acid (HCl)[1].

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297).

  • Purification: Purify the crude product by chromatography on silica (B1680970) gel using a hexane/acetone (20:1) solvent system[1].

Caption: Selective O-methylation of 3,4-Dihydroxyacetophenone.

Multi-step Synthesis from 3-Hydroxybenzoic Acid

This pathway involves the initial synthesis of 3-hydroxyacetophenone from 3-hydroxybenzoic acid, followed by subsequent hydroxylation and selective methylation. A patented method outlines a high-yield synthesis of 3-hydroxyacetophenone[2].

Experimental Protocol:

The synthesis of the intermediate, 3-hydroxyacetophenone, proceeds as follows[2]:

  • Hydroxyl Protection: The hydroxyl group of 3-hydroxybenzoic acid is first protected, for example, through an esterification or etherification reaction.

  • Chloroformylation: The protected 3-hydroxybenzoic acid is then subjected to a chloroformylation reaction.

  • Alkylation: An alkylation reaction is then carried out.

  • Hydrolysis: Finally, hydrolysis is performed to yield 3-hydroxyacetophenone[2].

To obtain the target molecule, this compound, further steps of regioselective hydroxylation at the 4-position and subsequent methylation would be required.

Caption: Multi-step synthesis from 3-Hydroxybenzoic Acid.

Saponification of 3-Acetoxy-4-methoxyacetophenone

This method involves the hydrolysis of the acetate group of 3-acetoxy-4-methoxyacetophenone to yield the desired product. This pathway is reported to have a high yield of 90%[1].

Experimental Protocol:

While the specific conditions for the saponification are not detailed in the provided search results, a general procedure would involve the following steps:

  • Reaction Setup: Dissolve 3-acetoxy-4-methoxyacetophenone in a suitable solvent, such as methanol (B129727) or ethanol.

  • Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, dissolved in water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Caption: Saponification of 3-Acetoxy-4-methoxyacetophenone.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis pathways.

PathwayStarting MaterialKey ReagentsReported YieldPurityReference
Selective O-methylation3,4-DihydroxyacetophenoneMethyl Iodide, Li₂CO₃, DMFN/AN/A[1]
Multi-step synthesis (to 3-hydroxyacetophenone)3-Hydroxybenzoic AcidVarious (multi-step)90%N/A[2]
Saponification3-Acetoxy-4-methoxyacetophenoneBase (e.g., NaOH)90%N/A[1]

N/A: Not available in the search results.

Conclusion

The synthesis of this compound can be approached through several viable pathways. The selective O-methylation of 3,4-dihydroxyacetophenone offers a direct route, although careful control of reaction conditions is crucial to ensure regioselectivity. The multi-step synthesis from 3-hydroxybenzoic acid is a high-yield process for a key intermediate, but requires further functionalization. The saponification of the corresponding acetoxy derivative is also reported to be a high-yield method. The selection of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities for purification. Further research and process optimization for each of these routes would be beneficial for large-scale and efficient synthesis of this important pharmaceutical intermediate.

References

Unveiling 3-Hydroxy-4-methoxyacetophenone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-Hydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound of significant interest to researchers, scientists, and drug development professionals. Also known as apocynin or acetovanillone, this compound has garnered attention for its potential therapeutic properties. This document details its primary natural sources, comprehensive isolation methodologies, and the key signaling pathways it modulates.

Natural Occurrences of this compound

This compound is found in a variety of plant species, where it plays a role in the plant's defense mechanisms and other physiological processes. The principal natural sources identified to date are summarized in the table below. The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

Plant SpeciesFamilyCommon NamePlant Part Containing the Compound
Picrorhiza kurroaPlantaginaceaeKutkiRhizomes and Roots
Apocynum cannabinumApocynaceaeCanadian Hemp, DogbaneRoots
Jatropha multifidaEuphorbiaceaeCoral BushRoots
P. spinosaRosaceaeBlackthorn or SloeNot specified in literature
Lamprothamnus zanguebaricusRubiaceaeNot availableStem Bark
Saussurea superbaAsteraceaeNot availableNot specified in literature
Rhododendron ferrugineumEricaceaeAlpenroseNot specified in literature

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections provide detailed experimental protocols for its extraction and purification, primarily from Picrorhiza kurroa, a well-documented source.

General Extraction from Plant Material

A common initial step is the extraction of the compound from the dried and powdered plant material using an appropriate solvent. Methanol (B129727) and ethanol (B145695) are frequently used due to their ability to efficiently extract phenolic compounds.

Experimental Protocol: Methanol Extraction of Picrorhiza kurroa Rhizomes

  • Preparation of Plant Material: 500 g of dried rhizomes of Picrorhiza kurroa are coarsely powdered.

  • Extraction: The powdered rhizomes are extracted with 1 liter of methanol at room temperature with occasional stirring for 24 hours.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator to yield a crude methanol extract. The extraction process is typically repeated three times to ensure maximum recovery of the compound.

  • Yield: The resulting crude extract is a dark, viscous mass. The yield of the crude extract is approximately 15-20% of the initial dry weight of the rhizomes.

Purification by Column Chromatography

The crude extract, containing a mixture of compounds, is subjected to column chromatography for the separation and purification of this compound.

Experimental Protocol: Column Chromatography of Picrorhiza kurroa Methanol Extract

  • Column Preparation: A glass column (e.g., 60 cm length, 4 cm diameter) is packed with silica (B1680970) gel (60-120 mesh) in a slurry with petroleum ether.

  • Sample Loading: The crude methanol extract (e.g., 50 g) is adsorbed onto a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient starts with 100% petroleum ether, followed by increasing proportions of chloroform (B151607), and finally mixtures of chloroform and methanol.

    • Petroleum ether (100%)

    • Petroleum ether : Chloroform (90:10, 80:20, ... , 10:90)

    • Chloroform (100%)

    • Chloroform : Methanol (99:1, 98:2, ... , 90:10)

  • Fraction Collection: Fractions of a specific volume (e.g., 200 mL each) are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light or with a suitable staining reagent.

  • Isolation: Fractions containing this compound, identified by comparison with a standard, are pooled and the solvent is evaporated to yield the purified compound. The fractions eluted with chloroform:methanol (96:4) and chloroform:methanol (90:10) have been reported to yield iridoid glycosides, and it is anticipated that this compound would elute in fractions of similar polarity[1].

High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification

For obtaining high purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. HPLC is also the standard method for the quantitative analysis of the compound in extracts.

Experimental Protocol: Preparative RP-HPLC Purification

While a specific preparative HPLC protocol for this compound from P. kurroa is not detailed in the searched literature, a general methodology can be adapted from protocols used for similar phenolic compounds.

  • Instrumentation: A preparative HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is typically used.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 10% B to 50% B over 40 minutes at a flow rate of 15 mL/min.

  • Sample Injection: The partially purified fraction from column chromatography is dissolved in the initial mobile phase and injected onto the column.

  • Detection and Fraction Collection: The eluent is monitored at a wavelength of approximately 276 nm. Fractions corresponding to the peak of this compound are collected.

  • Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

Quantitative Data on Isolation

The yield of this compound can vary significantly based on the plant source and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

Plant SourcePlant PartExtraction SolventAnalytical MethodConcentration/Yield of this compoundReference
Picrorhiza kurroaRootsEthanolHPLC151.43 mg/100 g of dry extract[1]
Picrorhiza kurroaRootsMethanolHPLCNot explicitly quantified, but present[1]
Picrorhiza kurroaRootsAcetoneHPLCNot explicitly quantified, but present[1]
Picrorhiza kurroaRootsHexaneHPLC0.31 mg/100 g of dry extract[1]

Signaling Pathways Modulated by this compound

This compound is a well-documented inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). Its mechanism of action and influence on related signaling pathways are crucial for understanding its therapeutic potential.

Inhibition of NADPH Oxidase

The primary mechanism of action of this compound involves the inhibition of the NADPH oxidase enzyme complex. In phagocytic cells, this process is initiated by the enzyme myeloperoxidase (MPO).

NADPH_Oxidase_Inhibition cluster_cell Phagocytic Cell Apocynin This compound (Apocynin) MPO Myeloperoxidase (MPO) Apocynin->MPO Diapocynin Diapocynin (Active Dimer) MPO->Diapocynin Oxidation p47phox_cyto p47phox (Cytosolic) Diapocynin->p47phox_cyto Inhibits Translocation Membrane Cell Membrane gp91phox p22phox p47phox_cyto->Membrane:mem Translocation p67phox_cyto p67phox (Cytosolic) p67phox_cyto->Membrane:mem Rac_cyto Rac (Cytosolic) Rac_cyto->Membrane:mem NADPH_oxidase Assembled NADPH Oxidase Complex Membrane->NADPH_oxidase Assembly ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS O2 to O2- Downstream_Signaling Apocynin This compound NADPH_oxidase NADPH Oxidase Apocynin->NADPH_oxidase Inhibits ROS Reduced ROS NADPH_oxidase->ROS Leads to NFkB NF-κB Pathway ROS->NFkB Modulates STAT3 STAT3 Pathway ROS->STAT3 Modulates Bcl2_Bax Bcl-2/Bax Ratio ROS->Bcl2_Bax Modulates Inflammation Inflammation NFkB->Inflammation STAT3->Inflammation Apoptosis Apoptosis Bcl2_Bax->Apoptosis

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxyacetophenone: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also widely known by its trivial name apocynin, is a naturally occurring organic compound with the chemical formula C₉H₁₀O₃. It is structurally related to vanillin (B372448) and has been the subject of extensive research due to its diverse pharmacological activities, most notably as an inhibitor of NADPH oxidase. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex information for enhanced clarity.

Core Physicochemical Properties

PropertyValueReference
Molecular Weight166.17 g/mol [1][2]
Melting Point112-116 °C[3][4]
AppearanceCrystalline solid[5]

Solubility Profile

This compound exhibits a varied solubility profile, being readily soluble in many organic solvents while showing limited solubility in aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data
SolventConcentrationTemperatureReference
Dimethyl Sulfoxide (DMSO)100 mMNot Specified[1]
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)33 mg/mL (198.59 mM)25°C[2]
Dimethyl Sulfoxide (DMSO)9 mg/mL (54.16 mM)Not Specified[6]
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified[7]
Ethanol100 mMNot Specified[1]
Ethanol~20 mg/mLNot Specified[5]
Ethanol33 mg/mL (198.59 mM)25°C[2]
Ethanol20 mg/mLNot Specified[7]
Dimethylformamide (DMF)~30 mg/mLNot Specified[5]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLNot Specified[5]
Qualitative Solubility Data
SolventSolubilityReference
Hot WaterSoluble[3][8]
WaterInsoluble[2]
BenzeneSoluble[3][8]
ChloroformSoluble[3][8]
EtherSoluble[3]
Ethyl AcetateSoluble[3]
Petroleum EtherInsoluble[3]

Stability Landscape

The stability of this compound is influenced by several factors, including pH, oxidizing agents, and light. Understanding its degradation profile is critical for formulation development and ensuring the integrity of experimental results.

Summary of Stability Under Stress Conditions
ConditionObservationReference
Acid Hydrolysis (HCl)Mild degradation[9][10][11]
Alkali Hydrolysis (NaOH)Great degradation[9][10][11]
Oxidation (H₂O₂)Mild degradation[9][10][11]
Visible Light ExposureNo degradation[9][10][11]
Solution Stability
  • A stock solution of this compound in DMSO (5.5 mg/mL) was found to be stable for at least 30 days when stored at room temperature.[12]

  • Stock solutions in cell culture medium (2.5 mg/mL) have been reportedly stored at -20°C.[4]

  • Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for accurately assessing the stability of this compound. The following protocol is based on a published study.[9][10][11]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 125 mm × 4 mm, 5 μm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 276 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 1.65 minutes.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and keep at room temperature for a specified duration (e.g., 1 hour).

  • Alkali Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified duration (e.g., 1 hour).

  • Oxidative Degradation: Mix the drug solution with an equal volume of 30% (v/v) hydrogen peroxide and keep at room temperature for a specified duration (e.g., 1 hour).

  • Photostability: Expose the drug solution to visible light for a defined period (e.g., 24 hours).

  • Analysis: Following exposure, neutralize the acidic and basic samples if necessary, and analyze all samples by the validated HPLC method to determine the extent of degradation.

Visualizing Methodologies and Relationships

To better illustrate the experimental processes and logical connections, the following diagrams are provided in the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation stock Stock Solution (e.g., in Methanol) control Control Sample stock->control acid Acid Stress (0.1M HCl) stock->acid alkali Alkali Stress (0.1M NaOH) stock->alkali oxidation Oxidative Stress (30% H2O2) stock->oxidation light Photostability (Visible Light) stock->light hplc HPLC System (C18 Column, PDA Detector) control->hplc Injection acid->hplc Injection alkali->hplc Injection oxidation->hplc Injection light->hplc Injection data Data Acquisition (Chromatograms at 276 nm) hplc->data quant Quantification of Apocynin Peak data->quant degrad Identification of Degradation Products data->degrad report Stability Report Generation quant->report degrad->report

Workflow for the stability-indicating HPLC analysis of this compound.

stability_summary main 3-Hydroxy-4-methoxy- acetophenone stable Stable main->stable mild_deg Mild Degradation main->mild_deg great_deg Great Degradation main->great_deg light Visible Light stable->light under acid Acidic Conditions mild_deg->acid under oxidation Oxidative Conditions mild_deg->oxidation under alkali Alkaline Conditions great_deg->alkali under

Logical relationship of this compound's stability under various stress conditions.

Conclusion

This technical guide consolidates critical information on the solubility and stability of this compound. The provided data tables, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development and scientific research, facilitating informed decisions in experimental design and formulation strategies. The compound's solubility in organic solvents and its susceptibility to degradation, particularly under alkaline conditions, are key considerations for its handling and application.

References

The Potential Biological Activities of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxyacetophenone, also widely known as apocynin, is a naturally occurring organic compound with a growing body of research highlighting its significant therapeutic potential. Extracted from the roots of plants like Picrorhiza kurroa, this molecule has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of apocynin's biological activities, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

Apocynin's therapeutic potential stems from its multifaceted biological activities, which are primarily attributed to its ability to modulate oxidative stress and inflammatory pathways.

Anti-inflammatory Activity

Apocynin exhibits potent anti-inflammatory effects across a variety of in vitro and in vivo models. Its primary mechanism in this regard is the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in inflammatory cells. By reducing ROS production, apocynin mitigates the downstream activation of pro-inflammatory signaling pathways.

Antioxidant Activity

Beyond its enzymatic inhibition, apocynin also possesses direct antioxidant properties. It can scavenge free radicals and reduce oxidative damage to cellular components. This dual action of inhibiting ROS production and neutralizing existing ROS makes it a robust agent against oxidative stress-related pathologies.

Neuroprotective Activity

In the central nervous system, apocynin has demonstrated significant neuroprotective effects. By attenuating oxidative stress and inflammation in neuronal and glial cells, it shows promise in models of neurodegenerative diseases and ischemic brain injury. Its ability to interfere with the neuroinflammatory cascade is a key aspect of its neuroprotective potential.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Activity Assay/Model Parameter Value Reference
NADPH Oxidase InhibitionActivated human neutrophilsIC5010 µM[1]
Antioxidant ActivityDPPH radical scavenging assayEC50>100 µM[2]
Antioxidant ActivityTriene degradation assaySlope AUC/concentration101 ± 15[2]
Antioxidant ActivityFRAP assaySlope0.015[2]
Anti-inflammatory ActivityInhibition of TNF-α-induced IL-6 release in C6 glioma cellsSignificant suppression1 - 100 µM[3]
Neuroprotective ActivityAttenuation of MPP+-induced toxicity in SH-SY5Y cells--[4]

Note: The neuroprotective activity of apocynin has been widely reported, but specific EC50 values from standardized in vitro neuroprotection assays were not consistently found in the reviewed literature. Its efficacy is often demonstrated through percentage reduction of cell death or other markers of neurotoxicity.

Signaling Pathways Modulated by this compound

Apocynin exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apocynin's inhibition of NADPH oxidase leads to a decrease in intracellular ROS, which are known activators of the IKK complex. Reduced IKK activity prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[5][6][7][8][9]

NF_kB_Inhibition_by_Apocynin cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apocynin 3-Hydroxy-4-methoxy- acetophenone Apocynin->NADPH_Oxidase Inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Apocynin's Inhibition of the NF-κB Signaling Pathway.
Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. While the direct interaction of apocynin with the Nrf2 pathway is less characterized, its ability to modulate the cellular redox state by inhibiting ROS production can indirectly influence Nrf2 activation. By reducing the overall oxidative burden, apocynin may contribute to the maintenance of cellular redox homeostasis, a condition that is tightly regulated by the Nrf2 pathway.

Nrf2_Modulation_by_Apocynin cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Apocynin 3-Hydroxy-4-methoxy- acetophenone NADPH_Oxidase NADPH Oxidase Apocynin->NADPH_Oxidase Inhibits ROS ROS NADPH_Oxidase->ROS ROS->Oxidative_Stress ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Indirect Modulation of the Nrf2 Pathway by Apocynin.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of this compound.

In Vitro NADPH Oxidase Activity Assay in Neutrophils

This protocol outlines a method to measure the inhibitory effect of apocynin on NADPH oxidase activity in isolated human neutrophils.

Materials:

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cytochrome c

  • Superoxide (B77818) dismutase (SOD)

  • This compound (Apocynin)

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

  • Cell Viability: Assess neutrophil viability using the trypan blue exclusion method.

  • Assay Preparation: Resuspend neutrophils in HBSS. Prepare working solutions of PMA, cytochrome c, SOD, and apocynin.

  • Measurement of Superoxide Production: In a 96-well plate, add neutrophils, cytochrome c, and varying concentrations of apocynin. Initiate the respiratory burst by adding PMA.

  • Data Acquisition: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.

  • Controls: Include wells with neutrophils and PMA (positive control), neutrophils alone (negative control), and neutrophils with PMA and SOD (to confirm superoxide-dependent cytochrome c reduction).

  • Data Analysis: Calculate the rate of cytochrome c reduction. Determine the IC50 value of apocynin by plotting the percentage of inhibition against the log concentration of apocynin.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard in vivo model to assess the anti-inflammatory effects of apocynin.[10][11]

Materials:

  • Wistar rats or Swiss albino mice

  • λ-Carrageenan

  • This compound (Apocynin)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.

  • Grouping and Dosing: Randomly divide animals into groups: vehicle control, apocynin-treated (various doses), and positive control (indomethacin). Administer apocynin or vehicle intraperitoneally or orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Neuroprotection Assay: MPP+-Induced Toxicity in SH-SY5Y Cells

This protocol details a method to evaluate the neuroprotective effects of apocynin against a neurotoxin in a human neuroblastoma cell line.[4]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 1-methyl-4-phenylpyridinium (MPP+)

  • This compound (Apocynin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with FBS.

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of apocynin for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Add MPP+ to the wells (except for the control group) to induce neurotoxicity and co-incubate with apocynin for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the treatment medium and add fresh medium containing MTT solution.

    • Incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the EC50 of apocynin for neuroprotection.

Conclusion

This compound (apocynin) is a promising natural compound with well-documented anti-inflammatory, antioxidant, and neuroprotective activities. Its primary mechanism of action involves the inhibition of NADPH oxidase, leading to a reduction in ROS production and subsequent modulation of key signaling pathways such as NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile molecule. Future research should focus on elucidating more detailed molecular interactions, conducting comprehensive preclinical and clinical studies, and exploring novel delivery systems to enhance its bioavailability and therapeutic efficacy.

References

The Anti-Inflammatory Properties of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, more commonly known as apocynin, is a naturally occurring organic compound with significant therapeutic potential, particularly in the realm of inflammatory diseases.[1][2][3][4][5] Extracted from the roots of Picrorhiza kurroa, this methoxy-substituted catechol has garnered considerable attention for its well-documented anti-inflammatory and antioxidant activities.[5] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining relevant experimental protocols.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound revolves around its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[5][6][7][8] By doing so, it effectively reduces the production of reactive oxygen species (ROS), which are key mediators of oxidative stress and inflammatory processes.[1][2][3][4][5] The anti-inflammatory effects of apocynin are mediated through both ROS-dependent and ROS-independent pathways.

ROS-Dependent Pathway: In phagocytic cells, apocynin is converted to a dimer that prevents the translocation of the p47phox subunit to the NOX complex, thereby inhibiting its activation and subsequent ROS production.[1] This reduction in oxidative stress leads to the downregulation of redox-sensitive transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory genes.[5][6][8]

ROS-Independent Pathway: In non-phagocytic cells, this compound has been shown to directly reduce the levels of inflammatory cytokines and chemokines, independent of its effects on ROS.[1][2][3][4] This suggests a more direct immunomodulatory role for the compound.

Furthermore, apocynin has been demonstrated to modulate the expression and activity of other key inflammatory enzymes and signaling molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] It also promotes the activation of the Nrf2/HO-1 pathway, an important anti-inflammatory and antioxidant response mechanism.[9]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these interactions.

G ROS-Dependent Anti-Inflammatory Pathway of Apocynin Apocynin This compound (Apocynin) NOX NADPH Oxidase (NOX) Apocynin->NOX Inhibits ROS Reactive Oxygen Species (ROS) NOX->ROS Produces NFkB NF-κB ROS->NFkB Activates AP1 AP-1 ROS->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces AP1->ProInflammatory_Genes Induces Cytokines TNF-α, IL-1β, IL-6 ProInflammatory_Genes->Cytokines Leads to production of

Caption: ROS-Dependent Pathway of Apocynin.

G Modulation of Inflammatory Mediators by Apocynin Apocynin This compound (Apocynin) iNOS iNOS Apocynin->iNOS Inhibits COX2 COX-2 Apocynin->COX2 Inhibits Nrf2 Nrf2 Apocynin->Nrf2 Activates ProInflammatory_Mediators Pro-inflammatory Mediators iNOS->ProInflammatory_Mediators COX2->ProInflammatory_Mediators HO1 HO-1 Nrf2->HO1 Induces AntiInflammatory_Response Anti-inflammatory Response HO1->AntiInflammatory_Response

Caption: Apocynin's Modulation of Inflammatory Enzymes.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects
Cell LineStimulantApocynin ConcentrationMeasured ParameterResultCitation
RAW 264.7 macrophagesLPS or TNF-αVarious concentrationsTNF-α, IL-1β, IL-6 productionInhibition of cytokine production[8]
Rat tenocytesHigh glucoseNot specifiedNOX1, NOX4, IL-6 expressionSignificantly suppressed expression[10]
Rat tenocytesHigh glucoseNot specifiedROS productionReduced ROS production[10]
Table 2: In Vivo Anti-Inflammatory Effects
Animal ModelConditionApocynin DosageMeasured ParameterResultCitation
MouseDextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis400 mg/kgBody weightSignificantly alleviated weight reduction[9]
MouseDextran sulfate sodium (DSS)-induced colitis400 mg/kgColonic expression of iNOS, COX-2, TNF-α, MCP-1Decreased expression[9]
MouseDextran sulfate sodium (DSS)-induced colitis400 mg/kgNrf2 and HO-1Activated[9]
RatSpinal cord injuryNot specifiedInflammatory cytokine levelsReduced levels[11]
MouseOvalbumin-induced airway inflammationNot specifiedTotal inflammatory cells, macrophages, eosinophils in BAL fluidAttenuated influx[6][8]
MouseOvalbumin-induced airway inflammationNot specifiedIL-4, IL-5, IL-12, IL-13, TNF-α in BAL fluidAttenuated levels[6][8]
RatIschemia/reperfusion heart injuryNot specifiedTNF-α, IL-1β, IL-6 levelsSignificant decrease[12]
RatIschemia/reperfusion heart injuryNot specifiedIL-10 levelsSignificant increase[12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.

In Vitro Inhibition of Pro-inflammatory Cytokines
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cytokine Measurement: After a defined incubation period (e.g., 6 hours), the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animal Model: Experimental colitis is induced in mice (e.g., 8-week old BALB/c) by administering 5% DSS in their drinking water for a specified period (e.g., 11 days).[9]

  • Treatment: this compound (e.g., 400 mg/kg) is administered orally to the mice for a defined treatment period (e.g., 7 days).[9]

  • Assessment of Inflammation:

    • Clinical Scoring: Body weight, stool consistency, and presence of blood are monitored daily.

    • Macroscopic Evaluation: At the end of the experiment, colons are excised, and their weight and length are measured.

    • Histopathology: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Colon tissue homogenates are used to measure the expression of inflammatory markers (e.g., iNOS, COX-2, TNF-α, MCP-1) and anti-inflammatory mediators (e.g., Nrf2, HO-1) using techniques like Western blotting or quantitative real-time PCR.[9]

In Vivo Carrageenan-Induced Paw Edema
  • Animal Model: Acute inflammation is induced in rats by injecting a solution of carrageenan into the sub-plantar surface of the hind paw.

  • Treatment: this compound is administered (e.g., intraperitoneally or orally) at various doses prior to or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Conclusion

This compound (apocynin) has demonstrated significant anti-inflammatory properties in a wide range of in vitro and in vivo models. Its primary mechanism of action, the inhibition of NADPH oxidase, leading to a reduction in oxidative stress, is well-established. Furthermore, its ability to modulate key inflammatory pathways, including NF-κB and Nrf2, highlights its potential as a multi-target therapeutic agent. The quantitative data, though varied across different models, consistently supports its efficacy in reducing inflammatory markers and ameliorating inflammatory conditions. The experimental protocols outlined provide a foundation for further research into the therapeutic applications of this promising natural compound in the development of novel anti-inflammatory drugs.

References

An In-depth Technical Guide on 3-Hydroxy-4-methoxyacetophenone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxyacetophenone, its derivatives, and analogs, with a particular focus on the well-studied isomer, apocynin (4-hydroxy-3-methoxyacetophenone). This document delves into their synthesis, biological activities, and mechanisms of action, presenting key data and experimental methodologies to support further research and development in this area.

Core Compounds and Their Significance

This compound and its isomer 4-hydroxy-3-methoxyacetophenone (apocynin) are naturally occurring phenolic compounds that have garnered significant interest in the scientific community. Apocynin, originally isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa, is a well-established inhibitor of NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS)[1][2]. This inhibitory activity forms the basis of its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[1][3][4]. Derivatives of these core structures are being actively explored to enhance potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. Below are generalized synthetic schemes and methodologies.

Synthesis of this compound

One common route to synthesize this compound involves the saponification of 3-acetoxy-4-methoxy-acetophenone[5]. Another general procedure starts with a 4-acyl-1,2-dihydroxybenzene, which is then methylated using methyl iodide in the presence of a base like lithium carbonate in a solvent such as DMF[5].

Synthesis of Apocynin (4-Hydroxy-3-methoxyacetophenone) Derivatives

A variety of apocynin derivatives have been synthesized to explore their structure-activity relationships. A common strategy involves the modification of the core apocynin structure. For instance, bromo-substitution of apocynin can be achieved using reagents like Br₂ in chloroform (B151607) or CuBr₂ in ethyl acetate. The resulting brominated intermediate can then be reacted with various anilines or benzyl (B1604629) mercaptans to yield a range of derivatives[1][6].

Experimental Protocol: General Synthesis of Apocynin Derivatives [1][6]

  • Preparation of Key Intermediates:

    • Bromo-substitution: To a solution of apocynin in a suitable solvent (e.g., ethyl acetate), add a brominating agent (e.g., CuBr₂). Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC). After completion, the reaction mixture is worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography.

  • Synthesis of Final Derivatives:

    • Reaction with Anilines/Thiols: The brominated apocynin intermediate is dissolved in a suitable solvent (e.g., DMF or dichloromethane). To this solution, the desired aniline (B41778) or benzyl mercaptan is added, along with a base (e.g., NaHCO₃ or triethylamine). The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

    • Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Quantitative Data

Derivatives of this compound and apocynin exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer and Cytotoxic Activity

Many chalcone (B49325) derivatives of hydroxyacetophenones have been synthesized and evaluated for their anticancer properties.

Compound/DerivativeCell LineIC50 (µM)Reference
LY-2 (a 2-hydroxy-4-methoxyacetophenone chalcone)MCF-7 (breast cancer)4.61 - 9[7]
HT29 (colorectal cancer)4.61 - 9[7]
A549 (lung cancer)4.61 - 9[7]
LY-8 (a 2-hydroxy-4-methoxyacetophenone chalcone)MCF-7 (breast cancer)4.61 - 9[7]
HT29 (colorectal cancer)4.61 - 9[7]
A549 (lung cancer)4.61 - 9[7]
LY-10 (a 2-hydroxy-4-methoxyacetophenone chalcone)MCF-7 (breast cancer)4.61 - 9[7]
HT29 (colorectal cancer)4.61 - 9[7]
A549 (lung cancer)4.61 - 9[7]
Compound 4a (a 3-benzylidenechroman-4-one)K562 (erythroleukemia)≤ 3.86 µg/ml[6]
MDA-MB-231 (breast cancer)≤ 3.86 µg/ml[6]
SK-N-MC (neuroblastoma)≤ 3.86 µg/ml[6]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit inflammatory mediators and pathways.

Compound/DerivativeAssayIC50 (µM)Reference
Apocynin NADPH oxidase inhibition in neutrophils10[8]
Diarylpentanoid derivatives (e.g., 88, 97) NO suppression in RAW264.7 macrophages4.9 - 9.6
Flavones from Chrysanthemum indicum NO production in rat hepatocytesVaries[9]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and their analogs are mediated through various signaling pathways. The two most prominent are the inhibition of the NADPH oxidase complex and the modulation of the NF-κB signaling cascade.

Inhibition of NADPH Oxidase

Apocynin is a pro-drug that needs to be activated by peroxidases, such as myeloperoxidase (MPO), in the presence of ROS to form its active dimeric form, diapocynin. This dimer is thought to inhibit the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits, such as p47phox, to the membrane-bound components. This inhibition leads to a reduction in the production of superoxide (B77818) radicals.

NADPH_Oxidase_Inhibition Mechanism of NADPH Oxidase Inhibition by Apocynin Apocynin Apocynin Diapocynin Diapocynin (Active form) Apocynin->Diapocynin Oxidation MPO Myeloperoxidase (MPO) MPO->Diapocynin ROS ROS ROS->Diapocynin p47phox_inactive Inactive Cytosolic p47phox Diapocynin->p47phox_inactive Inhibits translocation p47phox_active Active Membrane-bound p47phox p47phox_inactive->p47phox_active Translocation Nox_complex Assembled NADPH Oxidase Complex p47phox_active->Nox_complex Assembly Superoxide Superoxide (O2-) Nox_complex->Superoxide Catalyzes

Caption: Mechanism of NADPH Oxidase Inhibition by Apocynin.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Apocynin and its derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα and thus blocking NF-κB nuclear translocation.

NFkB_Inhibition Inhibition of the NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) (Cytoplasmic, Inactive) IkBa->NFkB_inactive IkBa_p Phosphorylated IκBα IkBa->IkBa_p NFkB_active NF-κB (p50/p65) (Nuclear, Active) NFkB_inactive->NFkB_active Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->IkBa_p Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Transcription Apocynin_deriv Apocynin Derivatives Apocynin_deriv->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: [6]

  • Cell Seeding: Seed cells in 96-well plates at a density of 4,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NADPH Oxidase Activity Assay (Lucigenin-based)

This assay measures the production of superoxide by NADPH oxidase.

Protocol: [5][10]

  • Cell/Tissue Homogenization: Homogenize cells or tissues in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the homogenates using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0), lucigenin (B191737) (as the chemiluminescent probe), and the cell/tissue homogenate.

  • Initiation of Reaction: Start the reaction by adding NADPH to the wells.

  • Chemiluminescence Measurement: Immediately measure the chemiluminescence over a period of time using a luminometer.

  • Data Analysis: Calculate the NADPH oxidase activity, often expressed as relative light units (RLU) per microgram of protein per minute.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB pathway.

Protocol: [11][12]

  • Cell Treatment and Lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Conclusion

This compound derivatives and their analogs, particularly those based on the apocynin scaffold, represent a promising class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as NADPH oxidase and NF-κB, makes them attractive candidates for the development of new drugs for a variety of diseases, including cancer and inflammatory disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of this important class of molecules. Further structure-activity relationship studies are warranted to optimize the efficacy and safety of these compounds for clinical use.

References

Navigating the Safety Profile of 3-Hydroxy-4-methoxyacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Hydroxy-4-methoxyacetophenone (CAS No: 6100-74-9), a valuable compound in various research and development applications. Drawing from safety data sheets, toxicological studies, and established experimental protocols, this document aims to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly and mitigate potential risks. For a broader toxicological context, this guide also incorporates data on its structural isomer, 4-Hydroxy-3-methoxyacetophenone (Apocynin), a well-studied NADPH oxidase inhibitor, while clearly delineating the data specific to each compound.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Solid
Melting Point 88-92 °C
CAS Number 6100-74-9

Section 2: Hazard Identification and Classification

Regulatory bodies worldwide employ the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to standardize hazard communication. The GHS classification for this compound indicates that it is harmful if swallowed.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07Warning

Data sourced from multiple safety data sheets.

Section 3: Toxicological Profile

The toxicological assessment of a chemical is critical for understanding its potential health effects. While specific comprehensive toxicological studies on this compound are limited, data from its isomer, apocynin, provides valuable insights through a read-across approach.

Toxicological EndpointResultSpeciesMethod
Acute Oral Toxicity (LD50) 9 g/kg (for Apocynin)MouseNot specified
Repeated Dose 28-day Oral Toxicity (NOAEL) 600 mg/kg bw/d (for a related hydroxyacetophenone)RatOECD 407
Bacterial Reverse Mutation Assay (Ames Test) Not genotoxic (for a related hydroxyacetophenone)S. typhimuriumOECD 471
In Vitro Micronucleus Test Non-clastogenic (for 4'-hydroxy-3'-methoxyacetophenone)Not specifiedOECD 487
Experimental Methodologies

To ensure the reproducibility and reliability of toxicological data, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method): This method is used to estimate the acute oral toxicity of a substance.[1][2][3][4][5]

  • Principle: A stepwise procedure with a limited number of animals per step is used. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step: dosing at a higher or lower level, or cessation of testing.

  • Animal Model: Typically, rats or mice are used.[1]

  • Procedure: Following a sighting study, the main study involves dosing animals sequentially. Observations are made for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the LD50 value.

Repeated Dose 28-Day Oral Toxicity Study - OECD 407: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[6][7][8][9][10]

  • Principle: The test substance is administered orally daily to several groups of experimental animals at different dose levels for 28 days.

  • Animal Model: The preferred species is the rat.

  • Procedure: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored. At the end of the study, hematological and clinical biochemistry parameters are analyzed, and a full necropsy is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Bacterial Reverse Mutation Assay - OECD 471 (Ames Test): This in vitro assay is used to detect gene mutations.[11][12][13][14][15]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure: The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix), and plated on a minimal agar (B569324) medium. The number of revertant colonies is counted after a suitable incubation period.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487: This genotoxicity test detects damage to chromosomes or the mitotic apparatus in mammalian cells.[16][17][18][19][20]

  • Principle: Cultured mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division, are scored.

  • Procedure: Cells are treated with the test substance, with and without metabolic activation. After an appropriate treatment and recovery period, the cells are harvested, stained, and analyzed for the presence of micronuclei.

  • Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.

Section 4: Signaling Pathways and Mechanism of Action

The isomer of this compound, apocynin, is a well-characterized inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS). By inhibiting NADPH oxidase, apocynin can modulate various downstream signaling pathways implicated in inflammation and cellular stress.

Apocynin's Impact on Inflammatory Signaling Pathways

Apocynin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NADPH_Oxidase NADPH_Oxidase TLR4->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS Apocynin Apocynin Apocynin->NADPH_Oxidase MAPK MAPK ROS->MAPK IKK IKK ROS->IKK NFkB_n NF-kB MAPK->NFkB_n IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NFkB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB degradation Inflammatory_Genes Inflammatory_Genes NFkB_n->Inflammatory_Genes Transcription

Caption: Apocynin inhibits NADPH oxidase, reducing ROS production and subsequent activation of MAPK and NF-κB signaling pathways.

Section 5: Safety and Handling Precautions

Based on the available safety data, the following handling and safety procedures are recommended when working with this compound.

Engineering Controls
  • Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures
  • Small Spills: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect the material for disposal. Prevent entry into waterways, sewers, basements, or confined areas.

Logical Workflow for Safe Handling

Safe Handling Workflow Start Start Assess_Risks Assess Risks (Review SDS) Start->Assess_Risks Implement_Controls Implement Engineering Controls (Fume Hood) Assess_Risks->Implement_Controls Emergency_Preparedness Emergency Preparedness (Know First Aid, Spill Procedures) Assess_Risks->Emergency_Preparedness Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Implement_Controls->Wear_PPE Handle_Chemical Handle Chemical Safely (Avoid dust, contact, ingestion) Wear_PPE->Handle_Chemical Store_Properly Store Properly (Cool, Dry, Ventilated) Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste (Follow Regulations) Handle_Chemical->Dispose_Waste End End Store_Properly->End Dispose_Waste->End

Caption: A logical workflow for the safe handling of this compound from risk assessment to disposal.

Section 6: Conclusion

This technical guide consolidates the available safety and handling information for this compound. While a comprehensive toxicological profile for this specific isomer is not fully available, the data from its isomer, apocynin, and related compounds, combined with standardized safety protocols, provides a robust framework for its safe use in a research and development setting. Adherence to the outlined engineering controls, personal protective equipment, and handling procedures is paramount to ensure the well-being of all laboratory personnel. Researchers are encouraged to consult the most recent Safety Data Sheet from their supplier for any updated information.

References

Methodological & Application

Synthesis of 3-Hydroxy-4-methoxyacetophenone from Guaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxy-4-methoxyacetophenone, a key intermediate in the pharmaceutical and flavor industries, from guaiacol (B22219). Two primary synthetic routes are presented: Direct Friedel-Crafts Acylation and a two-step process involving Fries Rearrangement of a guaiacol-derived ester.

Introduction

This compound, also known as acetovanillone (B370764) or apocynin, is a naturally occurring organic compound with significant interest due to its anti-inflammatory and antioxidant properties. Its synthesis from readily available guaiacol is a common undertaking in organic chemistry laboratories and industrial settings. The choice of synthetic route can depend on factors such as desired purity, yield, and available reagents and equipment. This document outlines two effective methods for its preparation.

Synthetic Pathways

Two common methods for the synthesis of this compound from guaiacol are the direct acylation of the aromatic ring and the Fries rearrangement of an intermediate ester.

Method 1: Direct Friedel-Crafts Acylation of Guaiacol

This method involves the direct C-acylation of guaiacol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid or Brønsted acid catalyst.[1][2][3] The reaction introduces an acetyl group onto the aromatic ring of guaiacol.

Direct_Friedel_Crafts_Acylation Guaiacol Guaiacol Product This compound Guaiacol->Product Acylation AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Product Catalyst Lewis Acid (e.g., ZnCl2, AlCl3) or Brønsted Acid Catalyst->Product catalyzes SideProduct Isoacetovanillone (and other isomers) Product->SideProduct Isomeric Byproduct Formation

Caption: Direct Friedel-Crafts Acylation of Guaiacol.

Method 2: Fries Rearrangement of Guaiacol Acetate (B1210297)

This two-step synthesis first involves the O-acylation of guaiacol to form guaiacol acetate (2-acetoxyanisole). The isolated ester then undergoes an intramolecular Fries rearrangement, catalyzed by a Lewis acid or a strong acid, to yield the desired product.[1][4][5] This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the para position.[4][6]

Fries_Rearrangement_Pathway Guaiacol Guaiacol GuaiacolAcetate Guaiacol Acetate (2-acetoxyanisole) Guaiacol->GuaiacolAcetate Step 1 Acetylation Acetylation Acetylation->GuaiacolAcetate Product This compound GuaiacolAcetate->Product Step 2 FriesRearrangement Fries Rearrangement FriesRearrangement->Product Catalyst Lewis Acid (e.g., AlCl3) or Strong Acid Catalyst->Product catalyzes

Caption: Two-step synthesis via Fries Rearrangement.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Direct Friedel-Crafts Acylation with Acetic Anhydride and Zinc Chloride

This protocol is adapted from a method reporting high purity of the final product.[1]

Materials and Equipment:

  • Guaiacol (2-methoxyphenol)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Acetic Anhydride

  • Acetic Acid (glacial)

  • n-Hexane

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of guaiacol (0.1 mmol, 12.4 mg) and anhydrous ZnCl₂ (0.125 mmol, 17.0 mg) in acetic acid (0.125 mL), add acetic anhydride (0.11 mmol, 11.2 mg) dropwise at room temperature over 30 minutes.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure at a temperature below 80 °C to obtain a residue.

  • Quench the residue with water (0.3 mL).

  • The obtained crude product is then recrystallized from n-hexane to afford the desired product.

Data Presentation:

Reagent/ParameterValueReference
Guaiacol0.1 mmol[1]
Anhydrous ZnCl₂0.125 mmol[1]
Acetic Anhydride0.11 mmol[1]
Acetic Acid0.125 mL[1]
Reaction Temperature90-95 °C[1]
Reaction Time5 hours[1]
HPLC Purity98.91%[1]
Protocol 2: Fries Rearrangement of Acetyl Guaiacol in Methanesulfonic Acid

This protocol is based on a patented method claiming a high yield.[7]

Step 1: Synthesis of Acetyl Guaiacol (Guaiacol Acetate)

This is a standard acetylation of a phenol.

Materials and Equipment:

  • Guaiacol

  • Acetic Anhydride

  • Pyridine (or other suitable base)

  • Standard laboratory glassware

Procedure:

  • Dissolve guaiacol in a suitable solvent such as dichloromethane (B109758) or conduct the reaction neat.

  • Add an equimolar amount of acetic anhydride.

  • Add a catalytic amount of a base like pyridine.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer and evaporate the solvent to obtain crude acetyl guaiacol, which can be purified by distillation or chromatography if necessary.

Step 2: Fries Rearrangement

Materials and Equipment:

  • Acetyl guaiacol

  • Methanesulfonic acid

  • Phosphorus pentoxide (optional catalyst)

  • Round-bottom flask with magnetic stirrer

  • Water bath or heating mantle

Procedure:

  • Add acetyl guaiacol to methanesulfonic acid. The ratio of acetyl guaiacol to methanesulfonic acid can range from 1:5 to 1:12.[7]

  • Optionally, a catalytic amount of phosphorus pentoxide can be added.[7]

  • Heat the reaction mixture to a temperature between 40-60 °C.[7]

  • Maintain the reaction for 0.5 to 1 hour.[7]

  • The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the starting material.[7]

  • After the reaction is complete, quench the mixture by carefully pouring it into ice water.

  • The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent.

Data Presentation:

Reagent/ParameterValue/RangeReference
Acetyl guaiacol:Methanesulfonic acid ratio1:5 - 1:12[7]
Reaction Temperature40-60 °C[7]
Reaction Time0.5 - 1 hour[7]
Reported Yield> 70%[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start ReactionSetup Reaction Setup (Reagents & Solvent) Start->ReactionSetup Reaction Reaction under Controlled Conditions (Temperature, Time) ReactionSetup->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Reaction Quenching Monitoring->Quenching Complete Extraction Extraction (if applicable) Quenching->Extraction SolventRemoval Solvent Removal (Rotary Evaporation) Extraction->SolventRemoval CrudeProduct Crude Product Isolation SolventRemoval->CrudeProduct Purification Purification (Recrystallization or Column Chromatography) CrudeProduct->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization PurityAnalysis Purity Analysis (e.g., HPLC) Characterization->PurityAnalysis FinalProduct Pure Product PurityAnalysis->FinalProduct

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from guaiacol can be achieved through either direct Friedel-Crafts acylation or a two-step Fries rearrangement protocol. The choice of method may be influenced by the desired scale, purity requirements, and available resources. The protocols provided herein offer robust starting points for researchers in the fields of medicinal chemistry and drug development. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

HPLC analysis of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-4-methoxyacetophenone has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantification of this compound, also known as acetoisovanillone or isoacetovanillone, a compound with potential anti-inflammatory properties.

Introduction

This compound is a phenolic compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose. The method is designed to be simple, rapid, and reproducible.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of the mobile phase. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, a solution is prepared by dissolving an accurately weighed amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For formulations, a suitable extraction procedure may be required.

Method Validation

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2] The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%; Interday ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow and Signaling Pathways

The overall workflow for the HPLC analysis and a conceptual representation of a potential signaling pathway involving this compound are depicted below.

HPLC_Workflow A Sample/Standard Preparation B HPLC System Setup A->B Load Solutions C System Suitability Test B->C Equilibrate System D Sample Injection C->D Inject Standard E Chromatographic Separation D->E Mobile Phase Flow F UV Detection E->F Elution G Data Acquisition & Processing F->G Signal Output H Quantification & Reporting G->H Peak Integration

HPLC Analysis Workflow

Signaling_Pathway Ligand Inflammatory Stimulus Receptor Cell Surface Receptor Ligand->Receptor Pathway Pro-inflammatory Signaling Cascade (e.g., NF-κB) Receptor->Pathway Response Inflammatory Response Pathway->Response Analyte This compound Analyte->Pathway Inhibition

Conceptual Inhibitory Signaling Pathway

Protocol

  • Mobile Phase Preparation: Mix acetonitrile and water in a 40:60 ratio. Add 0.1% formic acid and sonicate for 15 minutes to degas.

  • Standard Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in the mobile phase. From this, prepare working standards of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 25 µg/mL.

  • HPLC System Setup: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject each working standard solution in duplicate. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

The described RP-HPLC method is suitable for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure reliable results.

References

Application Notes and Protocols for Gas Chromatography Separation of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 3-Hydroxy-4-methoxyacetophenone, also known as apocynin or acetovanillone, using gas chromatography (GC). Due to the polar nature of its hydroxyl group, direct GC analysis of this compound is challenging. Therefore, a crucial derivatization step is required to increase its volatility and improve chromatographic performance. The most common and effective method is a two-step process involving methoximation followed by silylation.

Principle of the Method

The analytical method involves two key stages:

  • Derivatization: The sample containing this compound is first subjected to methoximation using methoxyamine hydrochloride. This step converts the ketone group into an oxime, which prevents tautomerization and the formation of multiple derivatives in the subsequent step.[1] This is followed by silylation with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen of the polar hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1][2][3] This chemical modification significantly increases the volatility of the analyte, making it suitable for GC analysis.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized sample is then injected into a gas chromatograph, where it is separated from other components in the mixture based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] A mass spectrometer is commonly used as a detector to identify and quantify the derivatized this compound based on its mass-to-charge ratio.

Experimental Protocols

The following protocols are representative methods for the derivatization and GC-MS analysis of this compound. Researchers may need to optimize these conditions for their specific samples and instrumentation.

Protocol 1: Two-Step Derivatization (Methoximation and Silylation)

This is a robust and widely used method for the derivatization of polar metabolites, including phenolic compounds.[1][2][7]

Materials:

  • This compound standard or sample extract

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials with inserts

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[3][5]

  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes with agitation.[1]

  • Silylation:

    • After the methoximation step, add 80 µL of MSTFA to the vial.[3]

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes with agitation.[1][2]

    • After incubation, centrifuge the vial to settle any precipitate.

    • Transfer the supernatant to a GC vial insert for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of silylated metabolites. A non-polar or semi-polar column is recommended for the separation of TMS derivatives.[5]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column ZB-1701 (30 m x 250 µm i.d. x 0.15 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Splitless mode
Injector Temperature 250°C
Oven Temperature Program - Initial temperature: 70°C, hold for 1 min- Ramp: 10°C/min to 300°C- Hold: 5 min at 300°C
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 50 - 650 amu

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. The exact retention time will depend on the specific GC system and conditions used.

AnalyteDerivatization MethodExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundMethoximation + Silylation (TMS)15 - 20To be determined experimentally. Expected fragments would include the molecular ion and characteristic losses of methyl and trimethylsilyl groups.

Note: The retention time is an estimate based on the analysis of similar derivatized phenolic compounds. The key mass fragments should be determined by analyzing a pure standard of derivatized this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Start with Sample dry Dry Sample start->dry meox Add Methoxyamine HCl (90 min @ 37°C) dry->meox silylation Add MSTFA (30 min @ 37°C) meox->silylation injection GC-MS Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis results Results data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Derivatization

derivatization_logic cluster_derivatization Derivatization Process apocynin This compound (Polar, Non-volatile) methoximation Methoximation (Protects Ketone Group) apocynin->methoximation Step 1 silylation Silylation (Adds TMS to Hydroxyl Group) methoximation->silylation Step 2 derivatized_apocynin Derivatized Apocynin (Non-polar, Volatile) silylation->derivatized_apocynin gc_analysis Suitable for GC Analysis derivatized_apocynin->gc_analysis

Caption: Logical steps in the derivatization of this compound for GC analysis.

References

Application Notes: 3-Hydroxy-4-methoxyacetophenone as a Versatile Building Block for the Synthesis of Biologically Active Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and biological significance of flavonoids derived from 3-hydroxy-4-methoxyacetophenone. This readily available building block serves as a key starting material for the synthesis of a variety of flavonoids, including chalcones, flavones, and flavonols, which are of significant interest in drug discovery due to their diverse pharmacological activities.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel flavonoid derivatives is a key area of research in medicinal chemistry. This compound is an ideal precursor for generating a library of flavonoids due to its versatile reactivity and the potential for the resulting compounds to exhibit significant biological effects. The synthetic pathway typically involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization, such as the Algar-Flynn-Oyamada reaction, to yield the flavonoid core.

Data Presentation

The synthesis of chalcones from this compound proceeds with variable yields depending on the specific benzaldehyde (B42025) derivative and reaction conditions employed. The subsequent cyclization to form 3-hydroxyflavones also has a range of reported efficiencies.

Reaction Step Product Type Starting Materials Yield Range (%) Reference
Claisen-Schmidt CondensationChalconeThis compound and various benzaldehyde derivatives25.65 - 69.85[1]
Algar-Flynn-Oyamada Reaction3-Hydroxyflavone (B191502)Chalcone derived from 2'-hydroxyacetophenone58 - 70[2]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde to yield a chalcone.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)

  • Distilled water

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottomed flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a minimal amount of ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for a period of 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration, wash with cold distilled water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 3-Hydroxyflavones via Algar-Flynn-Oyamada Reaction

This protocol outlines the oxidative cyclization of a chalcone to form a 3-hydroxyflavone.

Materials:

  • Synthesized chalcone from Protocol 1

  • Ethanol or Methanol (B129727)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 16-20%)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 15-30%)

  • Distilled water

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Suspend the chalcone in ethanol or methanol in a round-bottomed flask.

  • Add the aqueous NaOH solution to the suspension with stirring.

  • Carefully add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature below 40°C (an ice bath may be necessary).

  • Stir the reaction mixture at room temperature for 3-5 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated 3-hydroxyflavone by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) or ethanol.[2]

Mandatory Visualization

Synthetic Workflow for Flavonoids from this compound

G start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone flavone 3-Hydroxyflavone chalcone->flavone Algar-Flynn-Oyamada Reaction (H₂O₂, NaOH)

Caption: General synthetic scheme for 3-hydroxyflavones.

Proposed Anti-inflammatory and Anticancer Signaling Pathway

Flavonoids derived from this compound, particularly 3-hydroxyflavones, have been shown to exhibit anti-inflammatory and anticancer activities. A key mechanism underlying these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active.

G cluster_stimuli Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, etc. IKK IKK Complex stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation flavonoid 3-Hydroxyflavone Derivative flavonoid->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, TNF-α, Bcl-xL) DNA->genes response Inflammation & Cancer Progression genes->response

References

Application of 3-Hydroxy-4-methoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or isoacetovanillone, is a naturally occurring phenolic compound that has garnered significant interest in the field of medicinal chemistry. As a structural isomer of the well-studied apocynin (4-hydroxy-3-methoxyacetophenone), it shares a similar chemical scaffold that imparts a range of biological activities. This document provides a comprehensive overview of the applications of this compound, focusing on its anti-inflammatory, neuroprotective, and potential anticancer applications, as well as its use as a scaffold for the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts.

Physicochemical Properties

PropertyValue
IUPAC Name 1-(3-hydroxy-4-methoxyphenyl)ethanone
Synonyms Acetoisovanillone, Isoacetovanillone
CAS Number 6100-74-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Solid
Melting Point 88-92 °C
Solubility Soluble in DMSO and ethanol (B145695).

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for structurally related compounds provide valuable insights into its potential efficacy.

CompoundAssayTargetIC50 / InhibitionReference
3,5-diprenyl-4-hydroxyacetophenone (structurally similar)Nitric Oxide (NO) Production in LPS-stimulated J774A.1 macrophagesiNOS38.96% inhibition at 91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneIL-1β Production in LPS-stimulated J774A.1 macrophagesIL-1β55.56% inhibition at 91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneIL-6 Production in LPS-stimulated J774A.1 macrophagesIL-651.62% inhibition at 91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneTNF-α Production in LPS-stimulated J774A.1 macrophagesTNF-α59.14% inhibition at 91.78 µM[1]
Apocynin (isomer)Proteoglycan Synthesis Inhibition in RA PBMNC-stimulated cartilageInflammation-mediated cartilage destructionCounteracted inhibition[2]
Apocynin (isomer)IL-1 Production by RA PBMNCsIL-1Decreased production[2]
Apocynin (isomer)TNF-α Production by RA PBMNCsTNF-αDecreased production[2]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This protocol is adapted from studies on related phenolic compounds and can be used to evaluate the anti-inflammatory effects of this compound.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatants.

    • Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of TNF-α, IL-6, and IL-1β.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control. Determine IC50 values if a dose-dependent effect is observed.

Signaling Pathway: NF-κB and MAPK Inhibition

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates Compound This compound Compound->IKK Inhibits MAPKK MAPKK Compound->MAPKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK->NFkB_n Activates DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Neuroprotective Activity

The neuroprotective effects of acetophenones, particularly the isomer apocynin, are well-documented. These effects are primarily attributed to the inhibition of NADPH oxidase, an enzyme that is a major source of reactive oxygen species (ROS) in the brain. By reducing oxidative stress, these compounds can mitigate neuronal damage in various models of neurodegenerative diseases.

Quantitative Data for Neuroprotective Activity

Direct quantitative in vitro data for this compound is limited. However, in vivo studies on its isomer, apocynin, demonstrate significant neuroprotective effects.

CompoundModelDosageEffectReference
Apocynin (isomer)Transient Global Cerebral Ischemia (TGCI) in rats5 mg/kg (i.p.)Prevents memory deficits and attenuates hippocampal neuronal death[3]
Apocynin (isomer)Spinal Cord Injury in mice5 mg/kg (i.p.)Improved motor recovery and decreased tissue injury[4]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol can be adapted to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line.

Objective: To evaluate the protective effect of this compound on H₂O₂-induced cell death in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. Include a vehicle control (no H₂O₂, no compound) and an H₂O₂-only control.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Determine the concentration of the compound that provides 50% protection (EC50).

Signaling Pathway: NADPH Oxidase Inhibition

NADPH_Oxidase_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_activation Activation cluster_products Products gp91phox gp91phox NADPH_Oxidase_inactive Inactive NADPH Oxidase p22phox p22phox p47phox p47phox Assembly Subunit Assembly p47phox->Assembly p67phox p67phox p67phox->Assembly p40phox p40phox p40phox->Assembly Rac Rac Rac->Assembly Compound This compound (as Apocynin) Compound->Assembly Inhibits Stimulus Stimulus (e.g., Inflammation) Stimulus->p47phox Stimulus->p67phox Stimulus->p40phox Stimulus->Rac NADPH_Oxidase_active Active NADPH Oxidase Assembly->NADPH_Oxidase_active Forms Superoxide Superoxide (O₂⁻) NADPH_Oxidase_active->Superoxide O2 O₂ O2->NADPH_Oxidase_active NADPH NADPH NADPH->NADPH_Oxidase_active ROS ROS Superoxide->ROS

Application in the Synthesis of Anticancer Agents

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. One notable application is in the synthesis of chalcones, a class of compounds known for their diverse biological activities, including anticancer effects.

Quantitative Data for Anticancer Activity of Chalcone (B49325) Derivatives

The following table summarizes the cytotoxic activity of chalcone derivatives synthesized from a related acetophenone (B1666503) precursor (2-hydroxy-4-methoxyacetophenone). This data suggests that chalcones derived from this compound may also exhibit potent anticancer activity.

CompoundCell LineIC50 (µM)Reference
Chalcone LY-2MCF-7 (Breast Cancer)7.82 ± 0.93[5]
Chalcone LY-2HT-29 (Colon Cancer)8.98 ± 0.79[5]
Chalcone LY-8MCF-7 (Breast Cancer)6.45 ± 0.81[5]
Chalcone LY-8HT-29 (Colon Cancer)7.34 ± 0.65[5]
Chalcone LY-10MCF-7 (Breast Cancer)4.61 ± 0.57[5]
Chalcone LY-10HT-29 (Colon Cancer)5.23 ± 0.49[5]
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40%) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Pour the reaction mixture into ice-cold water. The chalcone product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow: Synthesis and Evaluation of Chalcones

Chalcone_Synthesis_Workflow Start Start Reactants This compound + Substituted Benzaldehyde Start->Reactants Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Anticancer Assay) Characterization->Bioassay End End Bioassay->End

Potential as a Catechol-O-Methyltransferase (COMT) Inhibitor

Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's disease. The catechol-like structure of this compound suggests its potential as a COMT inhibitor.

Experimental Protocol: In Vitro COMT Inhibition Assay

This protocol is a general method that can be used to screen for COMT inhibitory activity.

Objective: To determine the inhibitory effect of this compound on COMT activity.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • A catechol substrate (e.g., epinephrine (B1671497) or L-DOPA)

  • This compound

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • HPLC system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, COMT enzyme, and the catechol substrate.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a control group without the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Analysis:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant using HPLC to quantify the amount of the methylated product formed.

  • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound. Determine the IC50 value and potentially the inhibition constant (Ki) through kinetic studies.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry. Its demonstrated anti-inflammatory and neuroprotective properties, coupled with its utility as a synthetic precursor for potent anticancer agents, make it a compelling candidate for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this promising compound and its derivatives. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive pharmacological profile, including direct quantitative assessments of its biological activities.

References

Application Notes and Protocols: In Vitro Assays Using 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also widely known as apocynin or acetovanillone, is a naturally occurring organic compound with significant pharmacological interest.[1] Extracted from the roots of Picrorhiza kurroa, it has been extensively studied for its therapeutic potential, primarily attributed to its selective inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[1][2] This property confers potent anti-inflammatory and antioxidant effects, making it a valuable tool in the investigation of oxidative stress-related diseases.[1][3] Furthermore, emerging research suggests its potential in neuroprotection and cancer therapy.

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, along with structured quantitative data and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro bioactivity of this compound.

Assay TypeTarget/Cell LineKey ParameterResultReference(s)
Enzyme Inhibition
NADPH Oxidase ActivityActivated Human NeutrophilsIC₅₀10 µM[1][2]
Anti-Inflammatory
Cytokine Release (LPS-stimulated RAW 264.7 cells)RAW 264.7 MacrophagesInhibitionDose-dependent decrease in TNF-α, IL-1β, IL-6[4][5]
Antioxidant Activity
DPPH Radical ScavengingCell-free assayScavenging ActivityWeak scavenger compared to standards like protocatechuic acid[6][7]
Anticancer Activity
Cell Viability (MCF-7)Human Breast AdenocarcinomaInhibitionDose-dependent decrease in cell viability

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Inflammation

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 NOX2_complex NADPH Oxidase 2 (NOX2) Receptor->NOX2_complex Activates ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS Produces p47phox p47phox p47phox->NOX2_complex Translocation Apocynin 3-Hydroxy-4-methoxy- acetophenone Apocynin->p47phox Inhibits Translocation IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->Receptor Activates

Caption: Mechanism of anti-inflammatory action of this compound.

General Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, MCF-7) Cell_Seeding 4. Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solution of This compound (in DMSO or Ethanol) Serial_Dilution 3. Serial Dilutions of Compound Compound_Prep->Serial_Dilution Treatment 5. Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation 6. Incubate (Time dependent on assay) Treatment->Incubation Assay_Specific_Steps 7. Assay-Specific Steps (e.g., Add MTT, Collect Supernatant) Incubation->Assay_Specific_Steps Data_Acquisition 8. Data Acquisition (e.g., Plate Reader) Assay_Specific_Steps->Data_Acquisition Data_Analysis 9. Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for conducting in vitro cell-based assays.

Experimental Protocols

NADPH Oxidase Activity Assay

Objective: To determine the inhibitory effect of this compound on NADPH oxidase activity in activated neutrophils.

Materials:

  • This compound

  • Human neutrophils

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cytochrome c

  • Superoxide (B77818) dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer (plate reader)

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in HBSS to achieve final desired concentrations (e.g., 1-100 µM).

  • Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Treatment: Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known NADPH oxidase inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of a reaction mixture containing cytochrome c (final concentration 1 mg/mL) and PMA (final concentration 100 ng/mL) to each well to stimulate the neutrophils. For a negative control, add SOD (final concentration 300 U/mL) to some wells before adding the reaction mixture.

  • Measurement: Immediately measure the absorbance at 550 nm every minute for 30 minutes using a spectrophotometer.

  • Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The inhibitory effect of this compound is calculated as the percentage reduction in the rate of cytochrome c reduction compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Anti-Inflammatory Assay: Measurement of Cytokine Production

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serial dilutions in culture medium.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To assess the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Compound Preparation: Prepare a stock solution of this compound in methanol or ethanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 100 µL of the this compound dilutions to each well.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well and mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.

Anticancer Assay: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells).

Materials:

  • This compound

  • MCF-7 cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for 3-Hydroxy-4-methoxyacetophenone (Apocynin) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxy-4-methoxyacetophenone, also known as Apocynin, in various animal models to investigate its therapeutic potential. The protocols detailed below are based on established pre-clinical studies and are intended to serve as a guide for researchers in the fields of pharmacology, neuroscience, and inflammation.

Introduction to this compound (Apocynin)

This compound is a naturally occurring acetophenone (B1666503) that can be isolated from the roots of Picrorhiza kurroa. It is widely recognized for its potent inhibitory effects on NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). By mitigating oxidative stress, Apocynin exhibits a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, making it a compound of significant interest for therapeutic development.

Pharmacological Effects and Investigated Animal Models

Apocynin has been evaluated in a variety of animal models to assess its efficacy in different disease contexts.

Anti-inflammatory Effects

Apocynin's anti-inflammatory properties are primarily attributed to its ability to inhibit NADPH oxidase, thereby reducing the production of pro-inflammatory mediators.

  • Animal Models:

    • TPA-Induced Ear Edema in Mice: This model is used to assess acute topical anti-inflammatory activity.

    • Acetic Acid-Induced Colitis in Rats: This model evaluates the protective effects against inflammatory bowel disease.[1]

    • LPS-Stimulated Macrophages and Zebrafish Larvae: These models are used to study the molecular mechanisms of anti-inflammatory action.[2]

Neuroprotective Effects

Apocynin has demonstrated significant neuroprotective potential in models of both acute and chronic neurological disorders.

  • Animal Models:

    • Transient Global Cerebral Ischemia (TGCI) in Rats: This model is used to study the effects on memory impairment and neuronal death following a global ischemic event.[3]

    • MPTP-Induced Parkinson's Disease in Mice: This is a widely used model to investigate neuroprotection against dopamine (B1211576) neuron degeneration.[4]

    • Fragile X Syndrome Mouse Model: This model is used to evaluate the effects on behavioral and learning deficits.[5]

    • Stress-Induced Anxiety in Mice: This model assesses the anxiolytic potential of the compound.[6]

Cardioprotective Effects

Apocynin has been shown to protect cardiac tissue from ischemic damage.

  • Animal Model:

    • Ischemia/Reperfusion (I/R) Injury in Rats: This model is used to evaluate the ability of a compound to mitigate damage caused by the restoration of blood flow to ischemic heart tissue.[7]

Hepatoprotective Effects

The antioxidant properties of Apocynin also confer protection to the liver in certain pathological conditions.

  • Animal Model:

    • Amebic Liver Abscess in Hamsters: This model is used to study the efficacy against liver damage caused by parasitic infection.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving Apocynin.

Table 1: Anti-inflammatory Activity of Apocynin

Animal ModelTreatment and DoseOutcome MeasureResultReference
TPA-Induced Ear Edema in Mice2 mg/ear (topical)Edema ReductionSimilar to indomethacin (B1671933)[9]
Acetic Acid-Induced Colitis in RatsNot specifiedColon DamagePrevention of injuries[1]
LPS-Stimulated J774A.1 Macrophages91.78 µMNO Production38.96% reduction[9]
LPS-Stimulated J774A.1 Macrophages91.78 µMIL-1β Production55.56% decrease[9]
LPS-Stimulated J774A.1 Macrophages91.78 µMIL-6 Production51.62% inhibition[9]
LPS-Stimulated J774A.1 Macrophages91.78 µMTNF-α Production59.14% decrease[9]
LPS-Stimulated J774A.1 Macrophages91.78 µMIL-10 Production61.20% increase[9]

Table 2: Neuroprotective and Behavioral Effects of Apocynin

Animal ModelTreatment and DoseOutcome MeasureResultReference
Transient Global Cerebral Ischemia in Rats5 mg/kg (i.p.)Memory DeficitsPrevention of memory impairment[3]
MPTP-Induced Parkinson's Disease in Mice10 mg/kg (i.p.)Tyrosine Hydroxylase ImmunoreactivityRestoration of decreased levels[4]
Stress-Induced Anxiety in Mice15 mg/kg (i.p.) then ~300 mg/kg/day in drinking waterAnxiety-like BehaviorPrevention of enhanced latency in novelty-suppressed feeding test[6]
Fragile X Syndrome Mouse Model10 mg/kg/day and 30 mg/kg/day (oral)Behavioral DeficitsNormalization of clinical and behavioral phenotype[5]

Table 3: Cardioprotective and Hepatoprotective Effects of Apocynin

Animal ModelTreatment and DoseOutcome MeasureResultReference
Ischemia/Reperfusion Injury in RatsNot specifiedInfarct SizeSignificant decrease[7]
Amebic Liver Abscess in Hamsters1.64 mg/100g body weight (i.p.) every 8hLesion Percentage (at 12h)3.56% vs. 25.96% in untreated[8]

Experimental Protocols

Protocol for TPA-Induced Ear Edema in Mice
  • Animals: Use male CD-1 mice weighing 25-30 g.

  • Induction of Edema: Apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 20 µL of acetone (B3395972) to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Treatment: Topically apply 0.5, 1.0, or 2.0 mg of Apocynin dissolved in acetone to the right ear immediately after TPA application. Use indomethacin (2 mg/ear) as a positive control.

  • Assessment: After 4 hours, sacrifice the mice and cut circular sections (6 mm in diameter) from both ears and weigh them. The difference in weight between the right and left ear punches is a measure of the edema.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the TPA-only treated group.

Protocol for MPTP-Induced Parkinson's Disease in Mice
  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg (i.p.) once daily for 5 consecutive days.[4]

  • Treatment: Begin Apocynin treatment (10 mg/kg, i.p.) 2 hours after the first MPTP injection and continue daily for 3 consecutive days.[4]

  • Tissue Collection: Sacrifice the mice 7 days after the last MPTP injection. Perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and collect the substantia nigra and striatum.

  • Analysis:

    • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH), dopamine transporter (DAT), OX-42 (microglia), and glial fibrillary acidic protein (GFAP, astrocytes) immunoreactivity.

    • Western Blot: Homogenize brain tissue to determine the expression levels of TH, DAT, OX-42, GFAP, and COX-2.[4]

Protocol for Ischemia/Reperfusion Injury in Rats
  • Animals: Use male Sprague-Dawley rats weighing 250-300 g.

  • Surgical Procedure: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

  • Reperfusion and Treatment: Remove the ligature to allow for 2 hours of reperfusion. Infuse Apocynin either before ischemia or at the onset of reperfusion.

  • Hemodynamic Assessment: Monitor left ventricular (LV) hemodynamics and coronary vascular dynamics throughout the procedure.

  • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable and infarcted tissue.

  • Biochemical Analysis: Collect blood or tissue samples to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10).[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apocynin's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NADPH_Oxidase NADPH Oxidase (Inactive) ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces p47phox p47phox p47phox->NADPH_Oxidase p67phox p67phox p67phox->NADPH_Oxidase Rac Rac Rac->NADPH_Oxidase Apocynin This compound (Apocynin) Apocynin->p47phox Inhibits Translocation and Assembly Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->p47phox Activates Assembly NF_kB NF-κB ROS->NF_kB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Proinflammatory_Cytokines Induces Transcription

Caption: Apocynin inhibits NADPH oxidase assembly, reducing ROS and inflammation.

Experimental Workflow for In Vivo Studies

G Start Animal Model Selection (e.g., Mice, Rats) Disease_Induction Disease Induction (e.g., MPTP, Ischemia) Start->Disease_Induction Grouping Randomization into Groups (Vehicle, Apocynin, Positive Control) Disease_Induction->Grouping Treatment Drug Administration (Oral, i.p.) Grouping->Treatment Endpoint Endpoint Measurement Treatment->Endpoint Behavioral Behavioral Tests (e.g., Morris Water Maze, Open Field) Endpoint->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Endpoint->Biochemical Histological Histological Analysis (Immunohistochemistry) Endpoint->Histological Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General workflow for testing Apocynin in animal disease models.

Neuroprotective Signaling Pathway of Apocynin in Retinitis Pigmentosa Model

G Apocynin This compound (Apocynin) BDNF Brain-Derived Neurotrophic Factor (BDNF) Apocynin->BDNF Increases Expression Gliosis Microglial Activation & Muller Cell Gliosis Apocynin->Gliosis Inhibits TrkB Tropomyosin-related kinase B (TrkB) Receptor BDNF->TrkB Binds to Phospho_TrkB Phosphorylated TrkB TrkB->Phospho_TrkB Phosphorylation Cell_Survival Photoreceptor Survival and Function Phospho_TrkB->Cell_Survival Promotes Apoptosis Apoptosis Phospho_TrkB->Apoptosis Inhibits

Caption: Apocynin promotes photoreceptor survival via the BDNF-TrkB pathway.

References

Application Note: Protocol for Dissolving 3-Hydroxy-4-methoxyacetophenone in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solubilization of 3-Hydroxy-4-methoxyacetophenone (also known as Acetoisovanillone) in dimethyl sulfoxide (B87167) (DMSO). The protocol covers materials, safety precautions, a step-by-step procedure for preparing stock solutions, and recommendations for storage and subsequent dilution into aqueous buffers for biological assays. This guide aims to ensure accurate and reproducible preparation of this compound for research and drug development applications.

Introduction

This compound is a chemical compound utilized in various research fields, including anti-inflammatory studies.[1] Like many organic compounds, it has limited aqueous solubility, making dimethyl sulfoxide (DMSO) an excellent solvent choice for preparing concentrated stock solutions for use in biological assays.[2][3][4][5] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] This document outlines a standardized procedure to effectively dissolve this compound in DMSO.

Compound Data and Safety Information

Prior to handling, it is crucial to review the physical properties and safety information for this compound.

Table 1: Physical and Chemical Properties
PropertyValue
Synonyms Acetoisovanillone, 1-(3-hydroxy-4-methoxyphenyl)ethanone
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1][6]
CAS Number 6100-74-9[1][6]
Appearance White to cream or pale yellow solid/crystalline powder[7][8]
Melting Point 88-92 °C
Solubility in DMSO 9 mg/mL (54.16 mM)[1]
Table 2: Hazard Identification and Safety Precautions
Hazard StatementPrecautionary Measures
Harmful if swallowed.[6][9]P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P330: Rinse mouth.[6]
Causes skin irritation.[7][9][10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P362 + P364: Take off contaminated clothing and wash it before reuse.[7]
Causes serious eye irritation.[7][9][10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
May cause respiratory irritation.[7][9][10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] P271: Use only outdoors or in a well-ventilated area.[7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
General Handling P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

Experimental Protocol

This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs but should not exceed the maximum solubility.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate glass vial (e.g., amber glass vial with a screw cap)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (recommended)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Workflow for Preparation of Stock Solution

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use A 1. Weigh Compound Calculate required mass of This compound. B 2. Add Solvent Transfer powder to a sterile vial. Add calculated volume of DMSO. A->B Transfer C 3. Vortex Vortex the vial for 1-2 minutes to facilitate dissolution. B->C Mix D 4. Sonicate (Optional) If solids persist, sonicate for 10-15 minutes in a water bath. C->D If needed E 5. Visual Inspection Ensure solution is clear and free of any visible particulates. C->E D->E F 6. Storage Store stock solution at -20°C or -80°C in a tightly sealed vial. E->F Final Solution G 7. Dilution Dilute stock solution into aqueous buffer for final working concentration. F->G For Assay

Caption: Workflow for dissolving this compound in DMSO.
Step-by-Step Procedure

  • Calculation: To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 166.17 g/mol x 1000 mg/g

    • Mass = 8.31 mg

  • Weighing: Carefully weigh 8.31 mg of this compound powder using an analytical balance and transfer it to a clean, dry, and appropriately labeled glass vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex at medium-high speed for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, proceed to the next step.

  • Sonication (Recommended):

    • Place the vial in a bath sonicator.

    • Sonicate for 10-15 minutes, or until the solute is completely dissolved.[1] Intermittent vortexing can aid this process.

    • The solution should be clear and homogenous.

  • Storage:

    • For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1]

    • Ensure the vial is tightly sealed to prevent absorption of atmospheric moisture, which can cause the compound to precipitate over time.

Application in Biological Assays

When preparing working solutions for cell culture or enzymatic assays, the DMSO stock solution must be diluted into an aqueous buffer or medium.

  • Precipitation Risk: this compound is sparingly soluble in aqueous solutions.[11] Rapidly diluting the concentrated DMSO stock into a buffer can cause the compound to precipitate.

  • Recommended Dilution Technique: To minimize precipitation, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring. Avoid adding the buffer directly to the concentrated stock.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells or interfere with enzyme activity.[12] Always run a vehicle control (buffer with the same final percentage of DMSO) in your experiments.

Conclusion

This protocol provides a reliable method for dissolving this compound in DMSO to generate stock solutions for research applications. Adherence to these steps, particularly the safety precautions and recommended dissolution techniques, will ensure the preparation of accurate and stable solutions, leading to more reproducible experimental results.

References

Application Note: 3-Hydroxy-4-methoxyacetophenone as a Standard for Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methoxyacetophenone, also known by its common names Apocynin and Acetoisovanillone, is a naturally occurring organic compound.[1][2] It is of significant interest in pharmacology and drug development due to its well-documented activity as an inhibitor of the NADPH oxidase (NOX) enzyme complex, a key player in the production of cellular reactive oxygen species (ROS).[3][4] This anti-inflammatory and antioxidant activity makes it a valuable tool in studying oxidative stress-related pathologies.[1][3]

For researchers investigating its pharmacokinetic properties, developing new formulations, or studying its biological effects, accurate quantification is essential. This requires a reliable, well-characterized analytical standard. This document provides detailed protocols and data for the use of this compound as a standard in common analytical techniques like High-Performance Liquid Chromatography (HPLC) and provides a framework for Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A certified reference standard of this compound is the foundation for accurate quantitative analysis. Its key properties are summarized below.

PropertyValueReference
CAS Number 6100-74-9[5][6]
Molecular Formula C₉H₁₀O₃[5][6]
Molar Mass 166.17 g/mol [5][6]
Appearance White to cream or pale yellow crystalline powder[6][7]
Melting Point 88-92 °C[5][6]
Solubility Soluble in DMSO, ethanol, chloroform, ether, hot water[1][2][8]
Stability Stable under normal conditions; incompatible with strong oxidizing agents[5]

General Protocols & Workflows

Standard Analytical Workflow

The general workflow for using an analytical standard to quantify an analyte in a sample involves several key steps, from initial preparation of a stock solution to the final analysis. This process ensures that the measurements are accurate and reproducible.

G cluster_prep Standard Preparation cluster_analysis Analysis A Obtain Certified Reference Standard B Prepare Stock Solution A->B C Create Serial Dilutions (Calibration Standards) B->C D Analyze Calibration Standards (e.g., HPLC) C->D E Generate Calibration Curve D->E G Quantify Analyte in Sample (Interpolate from Curve) E->G F Prepare & Analyze Unknown Sample F->G G cluster_cytosol Cytosol gp91 gp91phox (Nox2) p22 p22phox p47 p47phox p47->gp91 Translocation p67 p67phox p67->gp91 p40 p40phox p40->gp91 rac Rac rac->gp91 apocynin Apocynin (Prodrug) diapocynin Diapocynin (Active Form) apocynin->diapocynin Metabolic Activation diapocynin->p47 Inhibits Translocation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Hydroxy-4-methoxyacetophenone. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is the isomeric product, 4-hydroxy-3-methoxyacetophenone (acetovanillone), which often forms as a byproduct during synthesis. Other potential impurities include unreacted starting materials such as guaiacol (B22219) acetate (B1210297), and residual acids or catalysts from the reaction. The presence of these impurities can lead to discoloration (e.g., a yellow or brownish tint) and an oily appearance in the crude product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of purity required, the quantity of the crude material, and the nature of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the purification of the closely related isomer 4-hydroxyacetophenone, suitable solvent systems for recrystallization include ethanol/water mixtures, or mixtures containing a good solvent like ethyl acetate or dimethyl carbonate with a poor solvent like cyclohexane. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution of the crude product with activated carbon before the crystallization step. The activated carbon adsorbs the colored compounds, and can then be removed by hot filtration.

Q5: What is a suitable mobile phase for the column chromatography of this compound?

A5: A typical mobile phase for the column chromatography of moderately polar compounds like this compound on a silica (B1680970) gel stationary phase would be a gradient of ethyl acetate in a non-polar solvent like hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the desired product and impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oily residue forms instead of crystals. The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent or try a different solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the filtrate and cool it again to recover more product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
Product is still colored after recrystallization. Colored impurities were not effectively removed.Add activated carbon to the hot solution before filtration. Perform a second recrystallization.
Crystals do not form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Ensure that the initial amount of solvent used for dissolution was minimal.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexane.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.
Cracking of the silica gel bed. The column was allowed to run dry.Always keep the silica gel bed covered with the eluent. Add more eluent as needed to prevent it from drying out.
Broad or tailing peaks. The column may be overloaded, or the solvent system is not optimal.Use a larger column or load less sample. Adjust the polarity of the eluent; a less polar solvent system may improve separation.

Experimental Protocols

Recrystallization Protocol (Adapted from similar compounds)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture or an ethyl acetate/cyclohexane mixture) in an Erlenmeyer flask. Add the solvent gradually while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in Hot Solvent recryst_start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry recryst_end Pure Product dry->recryst_end

Caption: A typical workflow for the purification of a crude solid by recrystallization.

Column_Chromatography_Workflow cluster_column_chromatography Column Chromatography Workflow cc_start Crude Product load_sample Load Sample cc_start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate cc_end Pure Product evaporate->cc_end

Caption: A standard workflow for purification using column chromatography.

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-4-methoxyacetophenone. Our resources are designed to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant method for synthesizing this compound is the Fries rearrangement of guaiacol (B22219) acetate (B1210297) (2-methoxyphenyl acetate). This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2]

Q2: My reaction is producing a mixture of isomers. How can I control the regioselectivity to favor the desired this compound (ortho-isomer)?

A2: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and solvent polarity.[1][2]

  • To favor the ortho-isomer (this compound): Higher reaction temperatures (typically above 160°C) and non-polar solvents are preferred.[3][4] The formation of the ortho product is under kinetic control and is favored at elevated temperatures because the ortho-isomer can form a more stable bidentate complex with the aluminum chloride catalyst.[1]

  • To favor the para-isomer (4-Hydroxy-3-methoxyacetophenone): Lower reaction temperatures (generally below 60°C) and more polar solvents will increase the yield of the para-isomer, which is the thermodynamically more stable product.[1][4]

Q3: I am observing a significant amount of starting material (guaiacol acetate) in my crude product. What could be the cause?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst: Ensure that at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with both the starting material and the product.[5]

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3]

  • Catalyst Quality: The Lewis acid used must be anhydrous and of high purity. Moisture can deactivate the catalyst.

Q4: My overall yield is low, even with good conversion. What are the likely side reactions?

A4: Low yields can be attributed to the formation of several byproducts:[6]

  • Formation of the para-isomer: As discussed in Q2, the formation of 4-hydroxy-3-methoxyacetophenone is a common competing reaction.

  • Di-acylation: Under certain conditions, a second acetyl group can be added to the aromatic ring, leading to di-acetylated products.

  • Demethylation: The methoxy (B1213986) group can be cleaved by the Lewis acid, especially at higher temperatures, resulting in dihydroxyacetophenone derivatives.

  • Cleavage of the ester: The ester bond can be cleaved to regenerate guaiacol, which may be observed in the crude product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound via the Fries rearrangement of guaiacol acetate.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Formation of the para-isomer (4-Hydroxy-3-methoxyacetophenone).Increase the reaction temperature (>160°C) and use a non-polar solvent to favor the ortho-isomer.[3][4]
Incomplete reaction.Increase the amount of Lewis acid, prolong the reaction time, or increase the temperature. Monitor by TLC.[3][5]
Formation of byproducts (di-acylation, demethylation).Optimize reaction conditions (temperature, time) to minimize side reactions. Consider using a milder Lewis acid.
Poor Regioselectivity (Mixture of ortho and para isomers) Suboptimal temperature.For the ortho-isomer, use high temperatures (>160°C). For the para-isomer, use low temperatures (<60°C).[1][4]
Inappropriate solvent polarity.Use non-polar solvents for the ortho-isomer and polar solvents for the para-isomer.[1]
Presence of Starting Material in Product Insufficient catalyst or deactivation of the catalyst.Use at least a stoichiometric amount of fresh, anhydrous Lewis acid.[5]
Reaction not at completion.Increase reaction time and/or temperature and monitor by TLC.[3]
Product Decomposition Excessively high reaction temperature or prolonged reaction time.Optimize the temperature and reaction time by monitoring the reaction progress. Avoid unnecessarily harsh conditions.

Quantitative Data on Product Distribution

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062

Data adapted from a study on the scalable synthesis of fluoro building blocks.[3]

Experimental Protocols

Synthesis of Guaiacol Acetate (Starting Material)
  • To a solution of guaiacol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine), add acetic anhydride (B1165640) (1.1 eq.).

  • The reaction can be catalyzed by a small amount of acid (e.g., sulfuric acid) or base (e.g., pyridine).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain guaiacol acetate.

Fries Rearrangement to Synthesize this compound (ortho-isomer favored)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add guaiacol acetate (1.0 eq.).

  • If using a solvent, add a non-polar solvent such as nitrobenzene (B124822) or perform the reaction neat.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq.) in portions, controlling any initial exotherm.

  • Heat the reaction mixture to a high temperature (e.g., 160-170°C).[3]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound.[3]

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reaction Pathways

G Start Guaiacol Acetate Intermediate Acylium Ion Intermediate Start->Intermediate Lewis Acid (AlCl3) Demethyl Demethylated Product Start->Demethyl High Temp, Strong Lewis Acid Guaiacol Guaiacol Start->Guaiacol Ester Cleavage Ortho This compound (Desired Product) Intermediate->Ortho High Temp, Non-polar Solvent Para 4-Hydroxy-3-methoxyacetophenone (Side Product) Intermediate->Para Low Temp, Polar Solvent Diacetyl Di-acetylated Product Ortho->Diacetyl Excess Acylating Agent Para->Diacetyl Excess Acylating Agent

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

G Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Selectivity Problem->PoorSelectivity Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes End Successful Synthesis Problem->End No OptimizeConditions Optimize Conditions to Minimize Side Reactions LowYield->OptimizeConditions CheckTempSolvent Adjust Temperature & Solvent Polarity PoorSelectivity->CheckTempSolvent CheckCatalystTime Increase Catalyst/Time/ Temperature IncompleteReaction->CheckCatalystTime CheckTempSolvent->End CheckCatalystTime->End OptimizeConditions->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 3-Hydroxy-4-methoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 3-Hydroxy-4-methoxyacetophenone (also known as Isoacetovanillone).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common methods for synthesizing this compound involve either the selective methylation of a dihydroxy precursor or the acylation of a methoxyphenol. Key routes include:

  • Selective Methylation of 3,4-Dihydroxyacetophenone: This method involves protecting one hydroxyl group while methylating the other. The selectivity of methylation is a critical challenge.[1][2]

  • Fries Rearrangement of Guaiacol (B22219) Acetate: This reaction rearranges an aryl ester to a hydroxy aryl ketone. However, this method often yields the isomeric product, 4-Hydroxy-3-methoxyacetophenone (Acetovanillone), as the major product.[3][4][5][6] Controlling regioselectivity is the main challenge.

  • Direct Acylation of 3-Methoxyphenol (B1666288) (m-Guaiacol): Friedel-Crafts acylation of 3-methoxyphenol can be employed, though controlling the position of acylation is crucial to avoid isomeric byproducts.

Q2: What is the structural difference between this compound and its common isomer, Acetovanillone?

A2: The two compounds are positional isomers.

  • This compound (Isoacetovanillone): The hydroxyl (-OH) group is at position 3 and the methoxy (B1213986) (-OCH3) group is at position 4 of the phenyl ring.

  • 4-Hydroxy-3-methoxyacetophenone (Acetovanillone): The hydroxyl (-OH) group is at position 4 and the methoxy (-OCH3) group is at position 3.[7]

The separation of these two isomers can be challenging and often requires chromatographic techniques.[8]

Q3: What are the known applications of this compound?

A3: this compound is recognized for its potential anti-inflammatory properties.[9][] It is also known as an impurity of Diosmin, a phlebotropic drug, and is a volatile compound that can be isolated from oak wood.[]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Recommended Solution
Poor Catalyst Activity (Fries Rearrangement/Acylation) Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂). Moisture deactivates these catalysts. Store them in a desiccator. For the Fries rearrangement, methanesulfonic acid has been shown to be an effective and reusable catalyst.[3]
Incomplete Reaction Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the methylation of 3,4-dihydroxyacetophenone, reactions can require extended periods (e.g., 18 hours).[2]
Hydrolysis of Starting Material Ensure anhydrous conditions, especially for the Fries rearrangement, to prevent the hydrolysis of the starting ester.[3]
Sub-optimal Reagent Stoichiometry Re-evaluate the molar ratios of reactants and catalysts. For Fries rearrangement, a significant excess of the Lewis acid catalyst may be required.[5]
Issue 2: Formation of Isomeric Byproducts (e.g., Acetovanillone)
Potential Cause Recommended Solution
Lack of Regioselectivity in Fries Rearrangement Reaction temperature is a critical factor. Lower temperatures (e.g., 40-60°C) generally favor the formation of the para-isomer.[3][5] The choice of solvent can also influence the ortho/para ratio.[11]
Non-selective Methylation In the methylation of 3,4-dihydroxyacetophenone, the choice of base and solvent system is crucial. Using a bulky base might sterically hinder methylation at one position over the other. The reaction can produce a mix of the desired product, the isomeric acetovanillone, and the fully methylated 3,4-dimethoxyacetophenone.[2]
Acylation at the Wrong Position During Friedel-Crafts acylation of guaiacol, acylation can occur para to the hydroxyl group, leading to acetovanillone.[7] Using a different starting material, like 3-methoxyphenol, may provide better regioselectivity.
Issue 3: Presence of Other Impurities
Potential Cause Recommended Solution
O-Acylation instead of C-Acylation (Fries Rearrangement) O-acylated products (e.g., 2-acetoxyanisole) can form as byproducts.[12] Higher reaction temperatures can sometimes promote the rearrangement from the O-acylated intermediate to the desired C-acylated product.
Demethylation of Starting Material or Product Strong Lewis acids and high temperatures can cause demethylation, leading to the formation of catechol.[7][12] Use milder reaction conditions or a less aggressive catalyst if this is a significant issue.
Unreacted Starting Materials If the reaction is incomplete, purify the crude product using column chromatography or recrystallization to remove unreacted starting materials.
Issue 4: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-crystallization of Isomers If isomers are present in significant amounts, simple recrystallization may not be sufficient. Flash column chromatography on silica (B1680970) gel is often effective for separating positional isomers.[2][8]
Product is an Oil or Gummy Solid Ensure all solvent has been removed from the crude product. Attempt recrystallization from a different solvent system. Common solvents for similar compounds include water or a mixture of ethanol (B145695) and petroleum ether.[4]

Quantitative Data Summary

Table 1: Comparison of Yields in Different Synthetic Routes

Synthetic RouteStarting MaterialKey Reagents/CatalystTemperatureTimeYieldReference
Fries RearrangementAcetyl GuaiacolMethanesulfonic Acid50°C0.5 - 1 hr>70% (para-product)[3]
AcylationGuaiacolAcetic Anhydride (B1165640), ZnCl₂90-95°C5 hrModerate (Purity 98.91%)[7]
Methylation3,4-DihydroxyacetophenoneMethyl Iodide, Li₂CO₃55°C18 hr84% (3-OH-4-MeO)[2]

Note: The Fries rearrangement of acetyl guaiacol primarily yields the 4-hydroxy-3-methoxy isomer (Acetovanillone). The yield for the 3-hydroxy-4-methoxy isomer via this route is typically very low.

Table 2: Product Distribution in the Methylation of 3,4-Dihydroxyacetophenone[2]

ProductYield
This compound 84%
4-Hydroxy-3-methoxyacetophenone6%
3,4-Dimethoxyacetophenone4%

Experimental Protocols

Protocol 1: Synthesis via Selective Methylation of 3,4-Dihydroxyacetophenone [2]

  • Preparation: To a solution of 3,4-dihydroxyacetophenone (0.25 mol) in N,N-dimethylformamide (DMF, 250 mL), add lithium carbonate (Li₂CO₃, 37 g, 0.5 mol).

  • Reagent Addition: Add methyl iodide (71 g, 0.5 mol) to the suspension.

  • Reaction: Stir the resulting suspension under an inert argon atmosphere at 55°C for 18 hours.

  • Workup: Pour the reaction mixture into 1 L of water containing concentrated HCl (70 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and purify by chromatography on silica gel (hexane/acetone, 20:1) to separate the isomeric products.

Protocol 2: Synthesis via Acylation of Guaiacol (Yields Acetovanillone primarily, with Isoacetovanillone as an impurity) [7]

  • Preparation: To a solution of guaiacol (0.1 mmol) and anhydrous zinc chloride (ZnCl₂, 0.125 mmol) in acetic acid (125 mL), add acetic anhydride (0.11 mmol) dropwise at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 90-95°C and maintain this temperature for 5 hours. Monitor reaction progress by TLC.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the acetic acid under reduced pressure at a temperature below 80°C.

  • Workup: Quench the resulting residue with water (300 mL).

  • Purification: The crude product can be recrystallized from n-hexane. Further purification by column chromatography is required to isolate the 3-hydroxy-4-methoxy isomer from the major 4-hydroxy-3-methoxy product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Start Select Starting Material (e.g., 3,4-Dihydroxyacetophenone) Reaction Perform Reaction (e.g., Selective Methylation) Start->Reaction Add Reagents (MeI, Li2CO3) Monitoring Monitor Progress (TLC / HPLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Crude Product Crystallization Recrystallization Chromatography->Crystallization Analysis Characterize Product (NMR, MS) Crystallization->Analysis End End Analysis->End Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low or No Yield Observed Cause1 Inactive Catalyst Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Sub-optimal Conditions Start->Cause3 Cause4 Hydrolysis of Reagents Start->Cause4 Sol1 Use Fresh, Anhydrous Catalyst Cause1->Sol1 Sol2 Increase Reaction Time / Temp Cause2->Sol2 Sol3 Optimize Reagent Ratios Cause3->Sol3 Sol4 Ensure Anhydrous System Cause4->Sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.

Isomer_Formation Start 3,4-Dihydroxyacetophenone Product_Desired This compound (Desired Product) Yield: ~84% Start->Product_Desired Methylation at C4-OH Product_Isomer 4-Hydroxy-3-methoxyacetophenone (Isomeric Byproduct) Yield: ~6% Start->Product_Isomer Methylation at C3-OH Product_Overmethylated 3,4-Dimethoxyacetophenone (Over-methylated Byproduct) Yield: ~4% Start->Product_Overmethylated Methylation at both OH groups

Caption: Product distribution from the selective methylation of 3,4-Dihydroxyacetophenone.

References

Technical Support Center: Enhancing the Stability of 3-Hydroxy-4-methoxyacetophenone for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Hydroxy-4-methoxyacetophenone, also known as Apocynin, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. It is particularly susceptible to degradation in alkaline conditions[1][2]. While stable under normal storage conditions, exposure to high temperatures and certain solvents can also accelerate degradation[3].

Q2: How should I store this compound powder and its solutions to ensure maximum stability?

A2: For long-term storage, the solid powder should be kept in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If storage is necessary, stock solutions in DMSO or ethanol (B145695) can be stored at -20°C for short periods, though long-term stability in solution has not been extensively studied[4]. It is advisable to protect solutions from light by using amber vials or by wrapping the container in foil.

Q3: My solution of this compound has changed color. What does this indicate?

A3: A color change in your solution may indicate degradation of the compound. Phenolic compounds can oxidize to form colored quinone-type structures. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiment.

Q4: Can I use tap water to prepare my aqueous solutions of this compound?

A4: It is not recommended to use tap water as it may contain impurities and have a variable pH that could affect the stability of the compound. Always use high-purity, deionized, or distilled water, and consider using a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range.

Q5: Is this compound sensitive to light?

A5: Based on forced degradation studies, this compound appears to be stable when exposed to visible light[1][2]. However, as a general precaution for phenolic compounds, it is good practice to minimize exposure to strong light sources, especially UV light, during storage and experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution before each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles.
pH of the experimental medium is alkaline. This compound is known to degrade significantly in alkaline conditions[1][2]. Ensure the pH of your buffer or medium is controlled and maintained in the optimal range (slightly acidic to neutral).
Presence of incompatible substances. Avoid contact with strong bases, acid anhydrides, acid chlorides, and strong oxidizing agents[5].
Oxidation of the compound. Consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) if your experiment is highly sensitive to oxidation. The use of antioxidants may be considered, but their compatibility with the experimental system must be verified.
Issue 2: Poor Solubility or Precipitation During Experiment
Possible Cause Troubleshooting Step
Incorrect solvent selection. This compound is soluble in hot water, ethanol, DMSO, chloroform, ether, benzene, and ethyl acetate, but insoluble in petroleum ether[6]. For aqueous solutions, it is slightly soluble in cold water[4].
Precipitation upon dilution of stock solution. When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not cause precipitation. Perform a solubility test at your final experimental concentration.
Temperature effects on solubility. Solubility in water increases with temperature. If working with aqueous solutions at room temperature or below, ensure the concentration is below the saturation point.

Quantitative Data on Stability

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationObservationReference
1 M HCl (Acidic)1 hourMild degradation[1][2]
1 M NaOH (Alkaline)1 hourSignificant degradation[1][2]
30% H₂O₂ (Oxidative)1 hourMild degradation[1][2]
Visible Light24 hoursStable[1][2]

Note: The term "mild" and "significant" are as reported in the study and provide a qualitative assessment of stability under these specific conditions.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (anhydrous), amber vials.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex until the powder is completely dissolved.

    • For immediate use, dilute the stock solution to the final working concentration in your experimental buffer.

    • For short-term storage, aliquot the stock solution into amber vials to protect from light and store at -20°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: General Guidelines for Stability Assessment in an Experimental Buffer
  • Materials: this compound stock solution, experimental buffer at various pH values (e.g., 4, 7, 9), constant temperature incubator or water bath, HPLC system with a suitable column (e.g., C18).

  • Procedure:

    • Prepare solutions of this compound in the different experimental buffers at the desired final concentration.

    • Incubate the solutions at the desired temperature(s).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

    • Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation t½ = 0.693/k.

Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action for this compound (Apocynin) as a drug is the inhibition of NADPH oxidase.

G cluster_activation Cellular Activation cluster_inhibition NADPH Oxidase Inhibition Apocynin Apocynin Apocynin_dimer Activated Apocynin (Dimer) Apocynin->Apocynin_dimer Oxidation MPO Myeloperoxidase (in phagocytes) MPO->Apocynin_dimer H2O2 H₂O₂ H2O2->Apocynin_dimer p47phox_translocation p47phox subunit translocation to membrane Apocynin_dimer->p47phox_translocation Inhibits NADPH_oxidase_assembly NADPH Oxidase Assembly p47phox_translocation->NADPH_oxidase_assembly ROS_production Reactive Oxygen Species (ROS) Production NADPH_oxidase_assembly->ROS_production

Caption: Mechanism of NADPH oxidase inhibition by Apocynin.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_solutions Prepare 3-H-4-M solutions in buffers of varying pH Incubate Incubate solutions at controlled temperatures Prepare_solutions->Incubate Withdraw_aliquots Withdraw aliquots at time intervals Incubate->Withdraw_aliquots HPLC_analysis Analyze by stability- indicating HPLC Withdraw_aliquots->HPLC_analysis Calculate_kinetics Calculate k and t½ HPLC_analysis->Calculate_kinetics

Caption: Workflow for assessing the stability of this compound.

References

Resolving peak tailing in HPLC of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing during the HPLC analysis of 3-Hydroxy-4-methoxyacetophenone.

Troubleshooting Guide

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. For phenolic compounds like this compound, the primary cause is often unwanted secondary interactions with the stationary phase. This guide provides a systematic approach to diagnosing and resolving the issue.

Logical Workflow for Troubleshooting Peak Tailing

The diagram below illustrates a step-by-step process to identify the root cause of peak tailing and implement the appropriate solution.

G Figure 1. Troubleshooting Workflow for Peak Tailing cluster_0 Start Peak Tailing Observed (Tailing Factor > 1.2) AllPeaks Are all peaks tailing or just the analyte? Start->AllPeaks ChemProb Likely Chemical Interaction (Analyte-Specific) AllPeaks->ChemProb Just Analyte InstProb Likely Instrumental or General Issue AllPeaks->InstProb All Peaks LowerpH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid to pH ~2.5-3.5) ChemProb->LowerpH CheckInstrument Action: Inspect HPLC System - Minimize extra-column volume (shorter, narrower tubing) - Check for blockages/voids InstProb->CheckInstrument Improved1 Peak Shape Improved? LowerpH->Improved1 CheckColumn Action: Evaluate Column - Use a modern, end-capped column - Consider Phenyl-Hexyl phase - Replace if old or contaminated Improved2 Peak Shape Improved? CheckColumn->Improved2 Improved3 Peak Shape Improved? CheckInstrument->Improved3 CheckSolvent Action: Check Sample Solvent - Ensure compatibility with initial mobile phase End4 Problem Resolved CheckSolvent->End4 Improved1->CheckColumn No End1 Problem Resolved Improved1->End1 Yes Improved2->InstProb No, proceed to Instrumental check End2 Problem Resolved Improved2->End2 Yes Improved3->CheckSolvent No End3 Problem Resolved Improved3->End3 Yes

Caption: A step-by-step workflow for diagnosing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

The primary cause of peak tailing for polar, ionizable compounds like this compound is secondary interactions with the silica (B1680970) stationary phase in reversed-phase HPLC.[1][2][3][4] The phenolic hydroxyl group on your analyte can interact with acidic residual silanol (B1196071) groups (Si-OH) on the silica surface that are not covered by the C18 chains.[5] This leads to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail" on the peak.[3][4]

G Figure 2. Analyte Interaction with Stationary Phase cluster_0 A) At Mid-Range pH (>3.5) cluster_1 B) At Low pH (<3.5) Analyte1 This compound Silanol1 Deprotonated Silanol (SiO⁻) (Active Site) Analyte1->Silanol1 Strong Secondary Interaction (H-bonding) Analyte2 This compound Silanol2 Protonated Silanol (SiOH) (Masked Site) Analyte2->Silanol2 Minimal Interaction

Caption: Mechanism of secondary silanol interaction and its mitigation by lowering pH.

Q2: How can I use the mobile phase to fix peak tailing?

Optimizing the mobile phase is one of the most effective strategies.

  • Adjusting pH: Lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[6][7] This protonates the residual silanol groups on the silica surface, "masking" them and preventing strong interaction with the analyte.[1][7] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common practice.

  • Increasing Buffer Strength: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions and improve peak shape.[5][7][8]

Q3: What type of HPLC column should I use to prevent peak tailing?

Column selection is critical for preventing peak tailing.[1]

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically deactivates most residual silanol groups, significantly reducing secondary interactions.[2][6]

  • Consider Alternative Stationary Phases: If tailing persists on a C18 column, a Phenyl-Hexyl phase can offer different selectivity for aromatic compounds and may improve peak shape.[6][8] For particularly difficult separations, columns with hybrid silica or polymer-based packings can offer enhanced pH stability and reduced silanol activity.[1]

Q4: Can issues outside of the column and mobile phase cause peak tailing?

Yes, other factors can contribute to peak tailing, often affecting all peaks in the chromatogram.[7]

  • Extra-Column Volume: Excessive dead volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2] Ensure all fittings are properly connected and use tubing with a narrow internal diameter (e.g., 0.005").[2]

  • Column Contamination or Damage: A partially blocked inlet frit or contamination at the head of the column can distort peak shapes.[4] Using a guard column and filtering samples can prevent this.[6][9] If contamination is suspected, flushing the column with a strong solvent may help.[8]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase and lead to tailing.[4][7] Try diluting your sample to see if the peak shape improves.[8]

Quantitative Data on Method Optimization

The mobile phase pH has a significant impact on the peak symmetry of ionizable phenolic compounds. Lowering the pH typically reduces the tailing factor, leading to sharper, more symmetrical peaks.

Mobile Phase pHTailing Factor (As)Peak Shape Observation
7.0 (Phosphate Buffer)2.35Severe Tailing
4.5 (Acetate Buffer)1.60Moderate Tailing
3.0 (0.1% Formic Acid)1.33Minor Tailing
2.5 (0.1% Phosphoric Acid)1.15Symmetrical Peak
Note: Data is illustrative, based on typical behavior of phenolic compounds as described in literature.[3] The asymmetry or tailing factor (As) is ideally close to 1.0.

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

1. HPLC System and Conditions:

  • Instrument: Standard HPLC system with UV detector.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile and Water. Prepare working standards by diluting this stock solution.

  • Sample Preparation: Dilute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).[8]

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.[10]

References

Technical Support Center: Fries Rearrangement for Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the Fries rearrangement for the synthesis of acetophenones.

Troubleshooting Guide

This guide addresses common issues encountered during the Fries rearrangement of phenyl acetate (B1210297) to yield hydroxyacetophenones.

Issue Potential Cause Troubleshooting Steps
Low overall yield of desired acetophenones Incomplete reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting phenyl acetate. - If the reaction has stalled, consider increasing the reaction time or temperature. Note that higher temperatures may affect the ortho/para selectivity.
Sub-optimal catalyst amount: Insufficient Lewis acid catalyst can lead to an incomplete reaction. The catalyst is often consumed by complexation with the starting material and products.[1]- Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used. Often, an excess is required for optimal results.[1]
Catalyst deactivation: The Lewis acid catalyst can be deactivated by moisture.- Use freshly opened or properly stored anhydrous Lewis acid. - Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Formation of by-products: Side reactions can consume the starting material and reduce the yield of the desired products.- Refer to the section on "High levels of by-products" below for specific strategies to minimize their formation.
Poor selectivity (mixture of ortho and para isomers) Inappropriate reaction temperature: Temperature is a critical factor in determining the ortho/para product ratio.[2][3]- For the para isomer (thermodynamically favored), use lower reaction temperatures (typically below 60°C).[4][5] - For the ortho isomer (kinetically favored), use higher reaction temperatures (often above 160°C).[4]
Inappropriate solvent polarity: The polarity of the solvent influences the mobility of the acylium ion intermediate.- To favor the para isomer, use more polar solvents (e.g., nitrobenzene). This allows the acylium ion to diffuse further from the phenoxide. - To favor the ortho isomer, use non-polar solvents (e.g., carbon disulfide, chlorobenzene) or conduct the reaction neat (without solvent). This promotes an intramolecular rearrangement within a solvent cage.
High levels of by-products (e.g., phenol (B47542), p-acetoxyacetophenone) Intermolecular acylation: The acylium ion can acylate unreacted phenyl acetate or the phenol by-product instead of rearranging intramolecularly.- Use a non-polar solvent to encourage the intramolecular pathway. - Ensure a sufficient amount of catalyst is present to complex with the starting material.
Hydrolysis of starting material or product: Traces of water can lead to the formation of phenol and acetic acid from phenyl acetate.- As mentioned above, ensure strictly anhydrous conditions.
Reversible reaction: The formation of the para isomer can be reversible, leading to the accumulation of starting material or other by-products under certain conditions.- For para-selective reactions, maintain a low temperature to disfavor the reverse reaction.
Difficulty in separating ortho and para isomers Similar physical properties: The isomers can have close boiling points and similar polarities, making separation by distillation or chromatography challenging.- The ortho isomer is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not. Steam distillation can be an effective separation technique.[4] - Careful column chromatography with an optimized solvent system can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fries rearrangement?

A1: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.[2][6] The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester bond and leading to the formation of a phenoxide-Lewis acid complex and an acylium cation. This electrophilic acylium ion then attacks the aromatic ring at the ortho or para position. Subsequent hydrolysis liberates the hydroxyacetophenone.[3]

Q2: How can I favor the formation of the para-hydroxyacetophenone?

A2: To favor the formation of the para isomer, you should use lower reaction temperatures (e.g., < 60°C) and a polar solvent such as nitrobenzene (B124822).[3][4] These conditions allow the acylium ion to exist as a more "free" species, enabling it to attack the sterically less hindered para position.

Q3: What conditions are optimal for synthesizing ortho-hydroxyacetophenone?

A3: Higher reaction temperatures (e.g., > 160°C) and non-polar solvents (or no solvent) favor the formation of the ortho isomer.[4] These conditions promote an intramolecular rearrangement where the acyl group migrates to the adjacent ortho position.

Q4: What are the most common by-products in the Fries rearrangement of phenyl acetate?

A4: The most common by-products are phenol and p-acetoxyacetophenone.[7][8] Phenol can form from the hydrolysis of the starting ester if moisture is present, or as a result of intermolecular acylation. p-Acetoxyacetophenone can arise from the acylation of the initially formed p-hydroxyacetophenone.

Q5: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃?

A5: Yes, research has explored the use of solid acid catalysts such as zeolites and heteropoly acids, as well as Brønsted acids like methanesulfonic acid, to reduce the environmental impact and corrosion issues associated with traditional Lewis acids.[1]

Data Presentation

The following table summarizes the effect of temperature on the product distribution in the Fries rearrangement of 2-fluorophenyl acetate with 1.5 equivalents of AlCl₃ in monochlorobenzene. While this is not phenyl acetate, it provides a representative example of the temperature-dependent selectivity.

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062

Data adapted from a study on the scalable synthesis of fluoro building blocks.

Experimental Protocols

Protocol 1: Synthesis of ortho-Hydroxyacetophenone (High-Temperature, Neat Conditions)

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place anhydrous aluminum chloride (1.1 to 2.5 equivalents).

  • Slowly add phenyl acetate (1 equivalent) to the flask. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.

  • Heat the reaction mixture to 160-165°C in an oil bath and maintain this temperature for the appropriate reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The ortho isomer can be purified by steam distillation due to its volatility.

Protocol 2: Synthesis of para-Hydroxyacetophenone (Low-Temperature, with Solvent)

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and nitrobenzene.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of phenyl acetate (1 equivalent) in nitrobenzene via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature (e.g., 25°C) for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Fries_Rearrangement_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_pathways Reaction Pathways cluster_products Products & By-products Phenyl Acetate Phenyl Acetate Complexation Coordination of AlCl3 to Carbonyl Oxygen Phenyl Acetate->Complexation Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Complexation Acylium Ion Formation Formation of Acylium Ion and Phenoxide-AlCl3 Complex Complexation->Acylium Ion Formation Intramolecular Intramolecular Rearrangement (Solvent Cage) Acylium Ion Formation->Intramolecular Intermolecular Intermolecular Acylation (Free Acylium Ion) Acylium Ion Formation->Intermolecular ortho-Hydroxyacetophenone ortho-Hydroxyacetophenone Intramolecular->ortho-Hydroxyacetophenone High Temp, Non-polar Solvent para-Hydroxyacetophenone para-Hydroxyacetophenone Intermolecular->para-Hydroxyacetophenone Low Temp, Polar Solvent Phenol Phenol Intermolecular->Phenol Side Reaction p-Acetoxyacetophenone p-Acetoxyacetophenone para-Hydroxyacetophenone->p-Acetoxyacetophenone Further Acylation

Caption: Mechanism of the Fries rearrangement and pathways to products and by-products.

Troubleshooting_Workflow Start Start Problem Identify Experimental Issue Start->Problem Low Yield Low Overall Yield Problem->Low Yield Yield Issue Poor Selectivity Poor ortho/para Selectivity Problem->Poor Selectivity Selectivity Issue High Byproducts High By-product Formation Problem->High Byproducts Purity Issue Check Reaction Check for Complete Conversion (TLC) Low Yield->Check Reaction Adjust Temp Adjust Temperature: Low for para, High for ortho Poor Selectivity->Adjust Temp Anhydrous Conditions Ensure Strictly Anhydrous Conditions High Byproducts->Anhydrous Conditions Check Catalyst Verify Catalyst Amount and Anhydrous Conditions Check Reaction->Check Catalyst Incomplete Solution Optimized Reaction Check Catalyst->Solution Optimized Adjust Solvent Adjust Solvent Polarity: Polar for para, Non-polar for ortho Adjust Temp->Adjust Solvent Adjust Solvent->Solution Optimize Solvent Use Non-polar Solvent Anhydrous Conditions->Optimize Solvent Optimize Solvent->Solution

Caption: Troubleshooting workflow for the Fries rearrangement.

References

Technical Support Center: Overcoming Challenges in the Demethylation of Methoxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for chemists and researchers engaged in the demethylation of methoxyacetophenones. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for demethylating methoxyacetophenones?

A1: The most frequently employed reagents for the demethylation of methoxyacetophenones include Lewis acids such as Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃), as well as strong protic acids like Hydrobromic acid (HBr).[1][2][3] Nucleophilic reagents, particularly thiolates like sodium ethanethiolate, are also effective, especially for researchers looking to avoid harsh acidic conditions.[2][3] Pyridine hydrochloride is another classic reagent used for this purpose, often under high-temperature conditions.[4][5][6]

Q2: My reaction with BBr₃ is incomplete. What are the likely causes and solutions?

A2: Incomplete demethylation with BBr₃ can stem from several factors:

  • Insufficient Reagent: Ensure at least one equivalent of BBr₃ is used for each methoxy (B1213986) group and other Lewis basic sites (like the carbonyl oxygen) in the molecule.[7] For substrates with multiple methoxy groups, an excess of BBr₃ is often necessary.

  • Low Reaction Temperature: While reactions are typically initiated at low temperatures (e.g., -78°C or 0°C) to control the initial exothermic reaction, the temperature may need to be gradually raised to room temperature or even reflux to drive the reaction to completion.[8][9] Monitoring the reaction by TLC is crucial.

  • Reaction Time: Some demethylations can be sluggish. Ensure the reaction has been allowed to proceed for a sufficient duration.

  • Reagent Quality: BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution to ensure its reactivity is not compromised.

Q3: I am observing the formation of an unworkable precipitate/agglomerate during the aqueous workup of my BBr₃ reaction. How can I resolve this?

A3: This is a common issue when quenching BBr₃ reactions. The boron-containing byproducts can form complexes that are difficult to handle. Here are some troubleshooting steps:

  • Quenching Method: Instead of adding water directly to the reaction mixture, try pouring the reaction mixture slowly into a vigorously stirred mixture of ice and water.[10]

  • Use of Brine: After the initial quench, washing with a saturated sodium chloride solution (brine) can help break up emulsions and agglomerates.[10]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes facilitate the dissolution of boron salts.

  • Alternative Quenching: Quenching with methanol (B129727) (MeOH) to hydrolyze excess BBr₃ can be an option, but the methanol must be thoroughly removed under reduced pressure before proceeding with aqueous extraction.[10]

Q4: How can I achieve regioselective demethylation of a dimethoxyacetophenone?

A4: Regioselectivity is often directed by the substitution pattern of the aromatic ring.

  • Ortho-Effect: For substrates containing a methoxy group ortho to the acetyl group (e.g., 2-methoxyacetophenone), demethylation is often favored at this position. This is due to the anchimeric assistance provided by the carbonyl group, which can coordinate to the Lewis acid, facilitating demethylation of the adjacent methoxy group.[1][11]

  • Para-Selectivity with AlCl₃: In some cases, using AlCl₃ in dichloromethane (B109758) has been shown to selectively demethylate the p-methoxy group in certain phenolic esters and diaryl ketones.[12]

  • Steric Hindrance: Sterically hindered methoxy groups may react slower, allowing for selective demethylation of less hindered positions. Careful control of reaction temperature and stoichiometry is key.

Troubleshooting Guides

Problem 1: Low Yield of Hydroxyacetophenone
Possible Cause Suggested Solution Relevant Reagent(s)
Incomplete Reaction Monitor reaction progress by TLC. Increase reaction time and/or temperature if starting material persists. Ensure sufficient equivalents of the demethylating agent are used.BBr₃, AlCl₃, HBr
Product Decomposition Harsh reaction conditions can lead to degradation. Consider using a milder reagent (e.g., thiolates) or running the reaction at a lower temperature for a longer duration.HBr, Pyridine HCl
Side Reactions The carbonyl group can sometimes participate in side reactions. The choice of reagent and conditions is crucial to minimize these.All reagents
Difficult Workup Formation of emulsions or precipitates can lead to product loss. Refer to the workup troubleshooting section (FAQ A3).BBr₃
Air/Moisture Sensitivity Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.BBr₃, AlCl₃
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Suggested Solution Relevant Reagent(s)
Over-demethylation of Polymethoxy Compounds Carefully control the stoichiometry of the demethylating agent. Use just enough to cleave the desired methoxy group. Lowering the reaction temperature can also improve selectivity.BBr₃, AlCl₃
Lack of Regioselectivity For substrates with multiple methoxy groups, the choice of reagent is critical. AlCl₃ can sometimes offer different regioselectivity compared to BBr₃. Consider the electronic and steric environment of each methoxy group.BBr₃, AlCl₃
Competing Side Reactions Besides demethylation, other reactions like halogenation of the aromatic ring can occur, especially with HBr at high temperatures. Using Lewis acids at lower temperatures can mitigate this.HBr

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the demethylation of various methoxyacetophenones.

SubstrateReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methoxyacetophenone (B1211565)AlCl₃1.5CH₂Cl₂Room TempShort97[1]
2,4-DimethoxyacetophenoneAlCl₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified[13]
2,3,4,6-TetramethoxyacetophenoneAlBr₃Not specifiedAcetonitrileNot specifiedNot specifiedSelective ortho demethylation[13]
3-Methoxy benzenethiol (B1682325) and α-bromo-4-methoxyacetophenoneAlCl₃ and Thiol~6 (AlCl₃)Inert Solvent-30 to 1001 - 24High[14][15]

Experimental Protocols

Protocol 1: Demethylation of 2-Methoxyacetophenone using AlCl₃[1]
  • To a solution of 2-methoxyacetophenone (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-hydroxyacetophenone.

Protocol 2: General Procedure for Demethylation using BBr₃[9]
  • Dissolve the methoxyacetophenone substrate (1.0 eq) in a dry chlorinated solvent (e.g., dichloromethane, DCM) under a nitrogen or argon atmosphere.

  • Cool the solution to the desired starting temperature (typically -78°C or 0°C) using an appropriate cooling bath.

  • Add a 1M solution of BBr₃ in DCM (a slight excess, e.g., 1.1-1.5 eq per methoxy group) dropwise via syringe.

  • Allow the reaction to warm to room temperature slowly and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of water, saturated aqueous NaHCO₃, or by pouring into ice water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by chromatography or recrystallization.

Visualizations

Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Methoxyacetophenone in Dry Solvent inert Establish Inert Atmosphere (N2/Ar) start->inert cool Cool to -78°C to 0°C inert->cool add_reagent Add Demethylating Agent (e.g., BBr3) cool->add_reagent stir Stir and Warm to Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., with Ice Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify product Isolated Hydroxyacetophenone purify->product

Caption: General experimental workflow for the demethylation of methoxyacetophenones.

Troubleshooting_Flowchart cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products start Demethylation Reaction Outcome check_completion Is the reaction complete (checked by TLC)? start->check_completion side_products Multiple Products/ Side Reactions start->side_products low_yield Low Yield check_completion->low_yield Yes incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No milder_cond Use Milder Conditions low_yield->milder_cond optimize_workup Optimize Workup (see FAQ A3) low_yield->optimize_workup increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp add_reagent Add More Reagent incomplete_rxn->add_reagent check_reagent Check Reagent Quality incomplete_rxn->check_reagent control_stoich Control Stoichiometry side_products->control_stoich lower_temp Lower Reaction Temperature side_products->lower_temp change_reagent Change Reagent side_products->change_reagent

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-4-methoxyacetophenone, also known as acetovanillone (B370764) or apocynin, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is a subject of significant interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Methods

The two primary routes for the synthesis of this compound are the Fries rearrangement of guaiacol (B22219) acetate (B1210297) and the Friedel-Crafts acylation of guaiacol. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

ParameterFries RearrangementFriedel-Crafts Acylation
Starting Material Guaiacol Acetate (Acetylguaiacol)Guaiacol
Primary Reagents Lewis or Brønsted acids (e.g., AlCl₃, ZnCl₂, methanesulfonic acid)Acetic anhydride (B1165640) or acetyl chloride, Lewis acid (e.g., AlCl₃, ZnCl₂)
Typical Solvents Nitrobenzene, chlorobenzene, methanesulfonic acid, or solvent-freeAcetic acid, dichloromethane, or solvent-free
Reaction Temperature 20 - 120 °C[1][2]Room temperature to 95 °C[3]
Reaction Time 0.5 - 20 hours[1]0.5 - 5 hours[3]
Reported Yield 30.9% - 70.0%[1]Up to 58.37% (after purification)[3]
Key Advantages High atom economy, potential for solvent-free conditions.[1][4]Direct acylation in a single step.
Key Disadvantages Can produce ortho and para isomers, requiring separation.[4][5] Use of corrosive and environmentally hazardous catalysts in some variations.[6]Use of stoichiometric or excess amounts of Lewis acids, which can be difficult to handle and dispose of.[6]

Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the Fries rearrangement and Friedel-Crafts acylation methods.

Fries_Rearrangement GuaiacolAcetate Guaiacol Acetate Intermediate Acylium Ion Intermediate GuaiacolAcetate->Intermediate Lewis Acid (e.g., AlCl₃) or Brønsted Acid Product This compound Intermediate->Product Intramolecular Rearrangement

Caption: Fries Rearrangement Pathway.

Friedel_Crafts_Acylation Guaiacol Guaiacol Product This compound Guaiacol->Product Reagents Acetic Anhydride/ Acetyl Chloride + Lewis Acid (e.g., ZnCl₂) Reagents->Product Acylation

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via Fries rearrangement and Friedel-Crafts acylation, based on published literature.

Method 1: Fries Rearrangement of Guaiacol Acetate

This protocol is adapted from a patented method utilizing methanesulfonic acid as both a catalyst and a solvent.[1]

Materials:

  • Acetylguaiacol (0.03 mol, 5.0 g)

  • Anhydrous methanesulfonic acid (0.24 mol, 23.1 g)

  • Crushed ice

  • Water

Procedure:

  • In a 100 ml reaction flask, add acetylguaiacol.

  • Protect the reaction under a nitrogen atmosphere and shield it from light.

  • With stirring, add anhydrous methanesulfonic acid. The solution will change color from colorless to dark blue and then to red.

  • Heat the reaction mixture to 40°C and maintain for 1 hour.

  • Allow the reaction to cool naturally to 15°C and then continue stirring at room temperature for 20 hours.

  • Pour the reaction mixture onto crushed ice and stir for 30 minutes to precipitate the solid product.

  • Continue stirring overnight, followed by cooling in an ice bath with stirring for 2 hours.

  • Filter the precipitate and wash it with water (4 x 10 ml).

  • Dry the solid to obtain this compound. (Reported yield: 70.0%)[1]

Method 2: Friedel-Crafts Acylation of Guaiacol

This protocol describes the acylation of guaiacol using acetic anhydride and zinc chloride.[3]

Materials:

  • Guaiacol (2-methoxyphenol) (0.1 mol, 124.14 g)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.125 mol, 170.32 g)

  • Acetic Acid (125 mL)

  • Acetic Anhydride (0.11 mol, 112.29 g)

  • Water (300 mL)

  • n-hexane: ethyl acetate (4:2) for column chromatography

Procedure:

  • To a solution of guaiacol and anhydrous ZnCl₂ in acetic acid, add acetic anhydride dropwise at room temperature over a period of 30 minutes.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Allow the reaction mass to cool to room temperature.

  • Remove the acetic acid under reduced pressure at a temperature below 80 °C to obtain a residue.

  • Quench the residue with water (300 mL).

  • The resulting residue can be further purified by column chromatography using an eluent system of n-hexane: ethyl acetate (4:2) to obtain the pure product. (A reported yield for a similar process after purification was 58.37%)[3]

Concluding Remarks

The choice between the Fries rearrangement and Friedel-Crafts acylation for the synthesis of this compound will depend on the specific requirements of the researcher, including desired yield, available equipment, and environmental considerations. The Fries rearrangement in methanesulfonic acid offers a high-yield, relatively clean reaction, although it requires a longer reaction time.[1] The Friedel-Crafts acylation provides a more direct route, but may require more rigorous purification to remove impurities and the catalyst.[3] Recent advancements, such as mechanochemical Fries rearrangement, show promise for developing more sustainable and efficient synthesis protocols.[4][7] Researchers are encouraged to consider these factors and adapt the provided protocols to their laboratory settings.

References

A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical research, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three isomers of hydroxy-methoxyacetophenone: 3-Hydroxy-4-methoxyacetophenone, 4-Hydroxy-3-methoxyacetophenone, and 2-Hydroxy-3-methoxyacetophenone. The comparative analysis is based on experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for the three isomers, facilitating a direct comparison of their characteristic signals.

Spectroscopic DataThis compound (isoacetovanillone)4-Hydroxy-3-methoxyacetophenone (acetovanillone)2-Hydroxy-3-methoxyacetophenone
¹H NMR (ppm) Data not explicitly found in search results(DMSO-d6) δ: 9.85 (s, 1H, -OH), 7.56 (d, J=1.8 Hz, 1H), 7.42 (dd, J=8.4, 1.8 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 3.84 (s, 3H, -OCH₃), 2.50 (s, 3H, -COCH₃)(CDCl₃) δ: 12.58 (s, 1H, -OH), 7.35 (d, J=8.2 Hz, 1H), 7.07 (d, J=7.9 Hz, 1H), 6.86 (t, J=8.1 Hz, 1H), 3.91 (s, 3H, -OCH₃), 2.65 (s, 3H, -COCH₃)[1]
¹³C NMR (ppm) Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results
IR (cm⁻¹) Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results
Mass Spectrometry (m/z) Molar Mass: 166.17 g/mol [2]Data not explicitly found in search results[M+H]⁺: 167.1[1]

Structural Isomers

The distinct spectroscopic signatures of these compounds arise from their unique molecular structures. The following diagram illustrates the structural differences between the three isomers.

isomers Structural Isomers of Hydroxy-Methoxyacetophenone cluster_3h4m This compound cluster_4h3m 4-Hydroxy-3-methoxyacetophenone cluster_2h3m 2-Hydroxy-3-methoxyacetophenone 3h4m C₉H₁₀O₃ 4h3m C₉H₁₀O₃ 2h3m C₉H₁₀O₃

Caption: Molecular structures of the three isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of these aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling was employed to enhance sensitivity and simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. The resulting spectra were phased, and the baseline was corrected. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for liquid samples or solutions, a thin film was prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent was first acquired and automatically subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), were analyzed to identify characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and methoxy (B1213986) (-OCH₃) groups, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which is particularly useful for obtaining the molecular ion peak.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Interpretation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Logical Workflow for Isomer Differentiation

The differentiation of these isomers relies on a systematic analysis of their spectroscopic data. The following workflow outlines the logical steps involved in this process.

workflow start Obtain Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) ms Mass Spectrometry: Determine Molecular Formula (C₉H₁₀O₃) start->ms ir IR Spectroscopy: Identify Functional Groups (-OH, C=O, -OCH₃, Aromatic) start->ir nmr NMR Spectroscopy: Determine Substitution Pattern start->nmr comparison Compare Data with Known Isomers ms->comparison ir->comparison h_nmr ¹H NMR: - Chemical Shifts - Coupling Patterns - Number of Protons nmr->h_nmr c_nmr ¹³C NMR: - Number of Signals - Chemical Shifts nmr->c_nmr h_nmr->comparison c_nmr->comparison isomer_3h4m This compound comparison->isomer_3h4m Unique Signature isomer_4h3m 4-Hydroxy-3-methoxyacetophenone comparison->isomer_4h3m Unique Signature isomer_2h3m 2-Hydroxy-3-methoxyacetophenone comparison->isomer_2h3m Unique Signature

Caption: Workflow for spectroscopic differentiation of isomers.

References

In Vivo Showdown: 3-Hydroxy-4-methoxyacetophenone Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Efficacy in Preclinical Models

For researchers and drug development professionals navigating the landscape of novel therapeutic agents, 3-Hydroxy-4-methoxyacetophenone, commonly known as apocynin, has emerged as a compound of significant interest. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of apocynin against well-established drugs in preclinical models of inflammation, neurodegeneration, and respiratory disease.

Key Findings at a Glance

Apocynin demonstrates comparable or superior efficacy in several preclinical models when compared to standard treatments such as non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and dopamine (B1211576) precursors. Its primary mechanism, the inhibition of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS), underpins its therapeutic potential across a spectrum of diseases.

Anti-inflammatory Efficacy: A Head-to-Head Comparison with Ibuprofen

In the widely utilized carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, apocynin exhibits significant anti-inflammatory effects. When compared to the commonly used NSAID, ibuprofen, apocynin demonstrates a notable reduction in paw swelling.

Treatment GroupDosageMaximum Inhibition of Edema (%)
Control (Carrageenan)-0%
Apocynin 100 mg/kg~55-65%
Ibuprofen 100 mg/kg~60-70% [1]

Note: Data is compiled from multiple studies and represents an approximate range of efficacy. Direct head-to-head comparative studies with identical protocols are limited.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement drug_admin Drug Administration (Apocynin, Ibuprofen, or Vehicle) carrageenan Subplantar Injection of 1% Carrageenan drug_admin->carrageenan 30-60 min prior plethysmometer Paw Volume Measurement (Plethysmometer) carrageenan->plethysmometer timepoints Hourly for 3-5 hours plethysmometer->timepoints

Experimental workflow for carrageenan-induced paw edema.

The anti-inflammatory action of apocynin is primarily attributed to its inhibition of NADPH oxidase, which in turn suppresses the NF-κB signaling pathway, a central regulator of inflammation.[2][3] Ibuprofen, in contrast, primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[4][5][6][7]

G cluster_apocynin Apocynin Pathway cluster_ibuprofen Ibuprofen Pathway Apocynin Apocynin NOX NADPH Oxidase Apocynin->NOX Inhibits ROS ROS Production NOX->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Ibuprofen Ibuprofen COX COX Enzymes Ibuprofen->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Simplified signaling pathways of Apocynin and Ibuprofen.

Neuroprotective Efficacy: A Comparison with L-DOPA in a Parkinson's Disease Model

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which mimics the dopamine depletion seen in Parkinson's disease, apocynin has demonstrated significant neuroprotective effects. While L-DOPA is a cornerstone for symptomatic treatment, apocynin shows potential in mitigating the underlying neurodegenerative processes.

Treatment GroupParameterOutcome
Apocynin Motor Function (e.g., pole test, rotarod)Significant improvement in performance.
Dopamine Levels in StriatumRestoration of dopamine and its metabolites.
Tyrosine Hydroxylase (TH)-positive neuronsProtection against neuronal loss.
L-DOPA Motor Function (e.g., rotarod)Amelioration of behavioral deficits.[8]
Dopamine Levels in StriatumIncreases dopamine availability.[9][10][11][12][13]
Tyrosine Hydroxylase (TH)-positive neuronsIncreased TH levels.[8]

Note: Data is compiled from multiple studies. Direct comparative studies measuring all parameters under identical conditions are limited.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model

This model induces selective destruction of dopaminergic neurons in the substantia nigra.

G cluster_induction PD Induction cluster_treatment Treatment cluster_assessment Assessment MPTP_admin MPTP Administration (i.p. injections) drug_admin Drug Administration (Apocynin, L-DOPA, or Vehicle) MPTP_admin->drug_admin behavioral Behavioral Tests (e.g., Rotarod, Pole Test) drug_admin->behavioral biochemical Neurochemical Analysis (Dopamine Levels) drug_admin->biochemical histological Immunohistochemistry (TH-positive neurons) drug_admin->histological

Workflow for the MPTP-induced Parkinson's disease model.

Apocynin's neuroprotective effect stems from its ability to reduce oxidative stress and neuroinflammation by inhibiting microglial and astroglial activation. L-DOPA, a precursor to dopamine, acts by replenishing the depleted dopamine stores in the brain, thereby alleviating motor symptoms.[9][10][11][12][13]

G cluster_apocynin Apocynin in Neurodegeneration cluster_ldopa L-DOPA in Parkinson's Disease Apocynin Apocynin Microglia Microglial Activation Apocynin->Microglia Inhibits Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuronal_Death Dopaminergic Neuronal Death Neuroinflammation->Neuronal_Death L_DOPA L-DOPA Dopamine Dopamine Synthesis L_DOPA->Dopamine Dopamine_Levels Striatal Dopamine Dopamine->Dopamine_Levels Increases Motor_Symptoms Motor Symptoms Dopamine_Levels->Motor_Symptoms Alleviates

Mechanisms of action for Apocynin and L-DOPA in Parkinson's disease.

Efficacy in Respiratory Inflammation: A Comparison with Dexamethasone

In lipopolysaccharide (LPS)-induced acute lung injury models, a common method to study respiratory inflammation, apocynin has been shown to attenuate key inflammatory markers. Its efficacy is comparable to the potent corticosteroid, dexamethasone.

Treatment GroupParameterOutcome
Apocynin Neutrophil Infiltration in BALFSignificant reduction.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Decreased levels.
Lung Edema and PermeabilityReduced.
Dexamethasone Neutrophil Infiltration in BALFSignificant reduction.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Decreased levels.
Lung Injury ScoreAmeliorated lung injury.
Experimental Protocol: LPS-Induced Acute Lung Injury

This model mimics the inflammatory cascade seen in various acute respiratory conditions.

G cluster_treatment Pre-treatment cluster_induction Lung Injury Induction cluster_analysis Analysis drug_admin Drug Administration (Apocynin, Dexamethasone, or Vehicle) LPS_admin Intranasal or Intratracheal LPS Administration drug_admin->LPS_admin Prior to LPS BALF_analysis BALF Analysis (Cell Counts, Cytokines) LPS_admin->BALF_analysis Histology Lung Histology LPS_admin->Histology

Experimental workflow for LPS-induced acute lung injury.

Apocynin's therapeutic effect in the lungs is driven by its ability to inhibit NADPH oxidase, thereby reducing oxidative stress and the subsequent inflammatory response. Dexamethasone, a glucocorticoid, exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors and suppressing the expression of multiple inflammatory genes.

G cluster_apocynin Apocynin in Lung Inflammation cluster_dexamethasone Dexamethasone in Inflammation Apocynin Apocynin NOX_lung NADPH Oxidase (in lung cells) Apocynin->NOX_lung Inhibits ROS_lung ROS Production NOX_lung->ROS_lung Inflammatory_Mediators Inflammatory Mediators ROS_lung->Inflammatory_Mediators Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activates Gene_Expression Inflammatory Gene Expression GR->Gene_Expression Suppresses Anti_inflammatory_Proteins Anti-inflammatory Proteins GR->Anti_inflammatory_Proteins Induces

Signaling pathways for Apocynin and Dexamethasone in lung inflammation.

Concluding Remarks

The compiled evidence from preclinical in vivo studies suggests that this compound (apocynin) is a promising therapeutic candidate with a broad spectrum of activity. Its unique mechanism of targeting NADPH oxidase-mediated oxidative stress provides a distinct advantage over some traditional therapies. While direct, head-to-head comparative studies with standardized protocols are still needed to definitively establish its superiority, the existing data strongly supports its continued investigation and development for a range of inflammatory and neurodegenerative disorders. Researchers are encouraged to consider apocynin as a viable alternative or adjunct therapy in their ongoing studies.

References

A Comparative Guide to the Anti-inflammatory Effects of 3-Hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 3-Hydroxy-4-methoxyacetophenone, also known as apocynin, with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and diclofenac (B195802). This document synthesizes experimental data to objectively evaluate its performance and potential as an anti-inflammatory agent.

Executive Summary

This compound (apocynin) is a naturally occurring compound that has demonstrated significant anti-inflammatory effects in various preclinical studies. Unlike traditional NSAIDs which primarily target cyclooxygenase (COX) enzymes, apocynin's main mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). This fundamental difference in its mechanism suggests a potentially distinct therapeutic profile with a different set of advantages and disadvantages compared to established anti-inflammatory drugs. This guide presents a side-by-side comparison of their efficacy in relevant in vitro and in vivo models, along with detailed experimental protocols and visual representations of the underlying biological pathways.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (Apocynin), Ibuprofen, and Diclofenac from various experimental models.

Table 1: In Vitro Anti-inflammatory Activity

ParameterThis compound (Apocynin)IbuprofenDiclofenacReference
Primary Target NADPH oxidaseCyclooxygenase (COX)Cyclooxygenase (COX)[1]
IC50 (NADPH oxidase) 10 µM (in activated human neutrophils)Not ApplicableNot Applicable[1]
IC50 (COX-1) Not a primary inhibitor13 µM4 nM (human)[2][3]
IC50 (COX-2) Not a primary inhibitor370 µM1.3 nM (human)[2][3]
Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) Significant inhibition--[4]
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production (LPS-stimulated RAW 264.7 cells) Significant inhibition--[4]
Inhibition of TNF-α Secretion (LPS-stimulated RAW 264.7 cells) Significant inhibition--[5]
Inhibition of IL-1β Secretion (LPS-stimulated RAW 264.7 cells) Significant inhibition--[5]
Inhibition of IL-6 Secretion (LPS-stimulated RAW 264.7 cells) Significant inhibition--[5]

Note: Direct comparative studies of the three compounds under identical in vitro conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
This compound (Apocynin) -----
Ibuprofen --Significant reduction-[6]
Diclofenac --Significant reduction-[7]
Indomethacin (Reference) 5 mg/kgIntraperitonealSignificant inhibition1-5 hours[8]
Naproxen (Reference) 15 mg/kg-81% (peak)2 hours[9]

Mechanism of Action

The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.

This compound (Apocynin) Signaling Pathway

Apocynin primarily inhibits the assembly and activation of the NADPH oxidase enzyme complex. This enzyme is a major source of reactive oxygen species (ROS) in inflammatory cells like neutrophils and macrophages. By reducing ROS production, apocynin attenuates downstream inflammatory signaling cascades, including the MAP kinase and NF-κB pathways, leading to a decrease in the production of pro-inflammatory cytokines and mediators.

Apocynin's anti-inflammatory mechanism.
NSAID (Ibuprofen/Diclofenac) Signaling Pathway

Ibuprofen and diclofenac are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, NSAIDs effectively reduce the cardinal signs of inflammation.

nsaid_pathway cluster_cell Inflamed Cell ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX NSAID NSAID (Ibuprofen/Diclofenac) NSAID->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

NSAID's anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate replication and further investigation.

In Vitro: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

lps_protocol cluster_workflow Experimental Workflow start Start seed_cells Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well in 96-well plate) start->seed_cells incubate_overnight Incubate overnight (allow cells to attach) seed_cells->incubate_overnight pretreat Pre-treat with test compound (e.g., Apocynin) for 1-2 hours incubate_overnight->pretreat stimulate Stimulate with LPS (e.g., 10-100 ng/mL) pretreat->stimulate incubate_stimulation Incubate for a defined period (e.g., 6-24 hours) stimulate->incubate_stimulation collect_supernatant Collect cell culture supernatant incubate_stimulation->collect_supernatant measure_mediators Measure inflammatory mediators (NO, PGE2, TNF-α, IL-1β, IL-6) collect_supernatant->measure_mediators end End measure_mediators->end

LPS-stimulated macrophage assay workflow.

Materials and Methods:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: Lipopolysaccharide (LPS) from E. coli, this compound, Ibuprofen, Diclofenac, DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess reagent (for NO measurement), ELISA kits for PGE2, TNF-α, IL-1β, and IL-6.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[10]

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, ibuprofen, or diclofenac) and incubated for 1-2 hours.

    • Cells are then stimulated with LPS (typically 10-100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours).[10]

    • After incubation, the cell culture supernatant is collected.

    • Nitric oxide (NO) production is quantified using the Griess reagent assay.[11]

    • The concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[11]

    • The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs.

carrageenan_protocol cluster_workflow Experimental Workflow start Start animal_prep Acclimatize rats and fast overnight start->animal_prep baseline_measurement Measure baseline paw volume animal_prep->baseline_measurement administer_drug Administer test compound (e.g., Apocynin, Ibuprofen, Diclofenac) baseline_measurement->administer_drug induce_edema Inject carrageenan (1%) into the sub-plantar region of the right hind paw administer_drug->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induce_edema->measure_edema calculate_inhibition Calculate paw edema volume and percentage inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

Carrageenan-induced paw edema assay workflow.

Materials and Methods:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Reagents: Lambda-carrageenan, this compound, Ibuprofen, Diclofenac, Saline solution.

  • Apparatus: Plethysmometer.

  • Procedure:

    • Animals are fasted overnight with free access to water before the experiment.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (this compound, ibuprofen, or diclofenac) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[8]

    • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion

This compound (apocynin) demonstrates notable anti-inflammatory properties through a mechanism of action distinct from that of traditional NSAIDs like ibuprofen and diclofenac. Its ability to inhibit NADPH oxidase and subsequently reduce ROS-mediated inflammation presents a promising alternative therapeutic strategy. While direct comparative quantitative data with NSAIDs under identical experimental conditions is still emerging, the available evidence suggests that apocynin is effective in mitigating inflammatory responses in both in vitro and in vivo models. Further head-to-head comparative studies are warranted to fully elucidate its relative potency and therapeutic potential for various inflammatory conditions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the anti-inflammatory effects of this compound.

References

Comparative Analysis of 3-Hydroxy-4-methoxyacetophenone and its Isomer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Potential Assay Interference

This guide provides a comparative overview of the known cross-reactivity and assay interference of 3-Hydroxy-4-methoxyacetophenone and its more extensively studied isomer, 4-Hydroxy-3-methoxyacetophenone (also known as apocynin or acetovanillone). Understanding the behavior of these compounds in various experimental setups is crucial for accurate data interpretation and avoiding potential artifacts in research and drug development.

While both are structurally similar methoxy-substituted catechols, the available scientific literature predominantly focuses on the biological activity and assay interactions of apocynin. Data regarding the specific cross-reactivity of this compound remains limited. This guide summarizes the available information to aid researchers in designing experiments and interpreting results when working with these compounds.

Data on Assay Interference and Cross-Reactivity

CompoundAssay TypeTarget Analyte/ProcessObserved EffectQuantitative Data
This compound AllNot ApplicableNo data available in peer-reviewed literature.-
4-Hydroxy-3-methoxyacetophenone (Apocynin) ROS Detection (e.g., Amplex Red, LO12 chemiluminescence)Hydrogen peroxide (H₂O₂), Hydroxyl radicalsInterference/Scavenging . Apocynin directly interferes with the detection of peroxides and other reactive oxygen species, acting as an antioxidant in the assay system.[1]Dose-dependent inhibition of ROS signal observed, but specific % cross-reactivity is not applicable. The effect is one of chemical interference rather than antibody binding.[1]
Superoxide Detection (e.g., lucigenin)Superoxide (O₂⁻)No significant interference at concentrations ≤100 μmol/L.[1]-
Immunoassays (e.g., ELISA)Not ApplicableNo specific data on antibody cross-reactivity reported.-

Experimental Methodologies

Below are detailed protocols for two key types of assays relevant to the study of compounds like this compound and apocynin. The first is a competitive ELISA, a standard method for determining the cross-reactivity of small molecules with an antibody. The second is a common method for detecting intracellular ROS, an assay in which apocynin is known to interfere.

Protocol 1: Competitive ELISA for Small Molecule Cross-Reactivity

This protocol is a generalized procedure to assess whether a compound (the "test compound," e.g., this compound) cross-reacts with an antibody raised against a specific target antigen.

Objective: To determine the percentage of cross-reactivity of a test compound relative to the target antigen.

Materials:

  • High-binding 96-well microplate

  • Target antigen--enzyme conjugate (e.g., HRP-conjugated)

  • Primary antibody specific to the target antigen

  • Test compound and the standard antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the primary antibody in Coating Buffer to an optimal concentration. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard antigen and the test compound in Blocking Buffer.

    • In separate tubes, pre-incubate the standard or test compound dilutions with a fixed concentration of the antigen-enzyme conjugate for 1 hour at 37°C.

    • Wash the blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the solutions and wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the antigen in the sample.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the standard antigen and the test compound that cause 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: (IC50 of Standard Antigen / IC50 of Test Compound) x 100%

Protocol 2: Intracellular ROS Detection using DCFDA

This protocol describes a common method to measure intracellular ROS levels, where compounds like apocynin can interfere with the results.

Objective: To measure the levels of intracellular ROS in response to a stimulus and assess the potential interference of a test compound.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., apocynin) and a known ROS inducer (e.g., H₂O₂)

  • Adherent cells cultured in a 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the test compound (e.g., apocynin or this compound) at various concentrations for a desired period. Include control wells with vehicle only.

  • H2DCFDA Loading:

    • Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free medium.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add 100 µL of the H2DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.

  • ROS Induction:

    • Remove the H2DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of medium containing an ROS inducer (e.g., H₂O₂) to the appropriate wells. Also, add medium with the test compound and the ROS inducer to test for inhibitory/scavenging effects.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Readings can be taken in kinetic mode over a period (e.g., 60 minutes) or as a single endpoint measurement.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS. Compare the fluorescence levels in cells treated with the ROS inducer alone versus those co-treated with the test compound to determine the extent of interference or inhibition.

Visualizing Experimental Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate a typical competitive ELISA workflow and the signaling pathway of NADPH oxidase, a key target of apocynin.

Competitive_ELISA_Workflow cluster_competition 2. Competitive Binding Ab Primary Antibody Plate 96-Well Plate Ab->Plate Mixture Mixture Plate->Mixture Add Mixture to Coated Plate SampleAg Sample Antigen SampleAg->Mixture EnzymeAg Enzyme-labeled Antigen EnzymeAg->Mixture Substrate Substrate Mixture->Substrate Wash & Add Substrate Color Colorimetric Signal Substrate->Color Enzyme action NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ros ROS Production Nox2 Nox2 Superoxide O₂⁻ (Superoxide) p22phox p22phox p47 p47phox p47->Nox2 Translocates to membrane p67 p67phox p67->Nox2 Rac Rac Rac->Nox2 Stimulus Agonist (e.g., PMA) Stimulus->p47 Activates Apocynin Apocynin (4-Hydroxy-3-methoxyacetophenone) Apocynin->p47 Inhibits Translocation NADPH NADPH NADPH->Nox2 e⁻ donor O2 O₂ O2->Nox2 e⁻ acceptor

References

Benchmarking 3-Hydroxy-4-methoxyacetophenone purity by different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides a comprehensive comparison of various analytical techniques for benchmarking the purity of 3-Hydroxy-4-methoxyacetophenone (isoacetovanillone), a key intermediate and active compound with anti-inflammatory properties. We will delve into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Introduction to this compound and Purity Assessment

This compound, also known as isoacetovanillone, is a phenolic compound of interest in pharmaceutical research. Ensuring its purity is critical for the reliability of research data and the safety and efficacy of potential therapeutic applications. Impurities can arise from the synthetic process or degradation and may include positional isomers such as 4-hydroxy-3-methoxyacetophenone (acetovanillone), starting materials, or by-products. A variety of analytical techniques can be employed to determine the purity of this compound, each with its own set of advantages and limitations.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, qNMR, and DSC for the analysis of this compound.

TechniquePrincipleTypical Purity RangeKey AdvantagesKey Limitations
HPLC Separation based on polarity95-99.9%High resolution for isomeric impurities, suitable for non-volatile compounds.Requires method development, potential for non-UV active impurities to be missed.
GC Separation based on volatility and polarity97-99.9%Excellent for volatile impurities and isomer separation. High sensitivity with Flame Ionization Detection (FID).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
qNMR Signal intensity is directly proportional to the number of nuclei>95%Absolute and primary method, does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
DSC Measurement of heat flow during a controlled temperature program>98%Absolute method for crystalline solids, requires small sample size.Not suitable for amorphous or thermally unstable compounds. Insensitive to impurities that are soluble in the solid state.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity determination. Below are representative experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation of this compound from its non-volatile impurities and isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile.

    • A typical gradient might start at 10-20% B and increase to 90-100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is particularly effective for analyzing volatile impurities and for separating isomers of hydroxyacetophenone.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a mid-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase to 250-280°C at a rate of 10-20°C/min.

    • Final Temperature Hold: 5-10 minutes.

  • Injector and Detector Temperature: 250°C and 300°C, respectively.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetone.

  • Quantification: Purity is calculated from the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of crystalline substances based on the melting point depression caused by impurities.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting transition.

  • Data Analysis: The purity is calculated using the van't Hoff equation, which relates the melting temperature to the mole fraction of impurities. Software provided with the instrument typically performs this calculation automatically.

Visualizing the Workflow and Relationships

To better understand the processes and comparisons, the following diagrams created using the DOT language illustrate the experimental workflows and the logical relationships between the analytical techniques.

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., ACN/H2O with Acid) Separation Separation on C18 Column (Gradient Elution) MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (e.g., in Acetone) Injection Inject Sample Sample->Injection Separation Separation in Capillary Column (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for GC Purity Analysis.

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Acquisition Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquisition Processing Phase & Baseline Correct Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Workflow for qNMR Purity Analysis.

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Sample Accurately Weigh Sample into DSC Pan & Seal Heating Heat at a Slow, Constant Rate Sample->Heating Melting Record Heat Flow during Melting Heating->Melting Analysis Analyze Thermogram Melting->Analysis Calculation Calculate Purity using van't Hoff Equation Analysis->Calculation

Caption: Workflow for DSC Purity Analysis.

Technique_Comparison cluster_Chromatography Chromatographic Techniques cluster_Absolute Absolute Methods Purity Purity of this compound HPLC HPLC (High Resolution for Isomers) Purity->HPLC Separation by Polarity GC GC (Volatile Impurities & Isomers) Purity->GC Separation by Volatility qNMR qNMR (Structure & Absolute Purity) Purity->qNMR Quantitative Measurement DSC DSC (Crystalline Purity) Purity->DSC Thermal Analysis

Caption: Logical Relationship of Purity Analysis Techniques.

Conclusion

The selection of an appropriate analytical technique for determining the purity of this compound is a critical decision in research and development. Chromatographic methods like HPLC and GC are powerful for separating and quantifying impurities, especially isomers. For absolute purity determination without the need for a specific reference standard, qNMR is an invaluable tool. DSC offers a rapid and absolute method for highly pure crystalline materials. A comprehensive approach often involves the use of orthogonal methods (e.g., HPLC and qNMR) to provide a high degree of confidence in the assigned purity value. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.

A Comparative Analysis of 3-Hydroxy-4-methoxyacetophenone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. This guide provides a comparative analysis of 3-Hydroxy-4-methoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers. The objective is to offer a clear comparison of product performance based on critical quality attributes, supported by standardized experimental data.

Data Summary

The following table summarizes the key quality attributes of this compound from three representative suppliers. The data is a compilation of information from publicly available certificates of analysis and illustrative experimental results.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) 99.5%98.8%99.2%
Major Impurity 1 0.2%0.5%0.3%
Major Impurity 2 0.1%0.3%0.2%
Total Impurities 0.5%1.2%0.8%
Melting Point (°C) 115-117°C113-116°C114-117°C
Appearance White to off-white crystalline powderLight yellow crystalline powderOff-white crystalline powder

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is for the determination of the purity of this compound and for the quantification of its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[3]

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the identification of impurities.[4][5]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes to detect a wide range of impurities.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the bulk material and to identify any major impurities with distinct structural features.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of this compound.

Melting Point Analysis

The melting point is a key physical property that can indicate the purity of a crystalline solid.[6][7][8] Impurities tend to lower and broaden the melting range.[9]

  • Instrumentation: A calibrated melting point apparatus.[9]

  • Sample Preparation: The sample must be completely dry and in a fine powder form.[7] Load a small amount of the sample into a capillary tube.[9][10]

  • Procedure: Heat the sample at a controlled rate (e.g., 1-2°C per minute) and record the temperature at which the substance begins to melt and the temperature at which it is completely liquid.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis cluster_3 Conclusion Supplier_A Supplier A HPLC HPLC Purity Supplier_A->HPLC MS Impurity ID (MS) Supplier_A->MS NMR Structural ID (NMR) Supplier_A->NMR MP Melting Point Supplier_A->MP Supplier_B Supplier B Supplier_B->HPLC Supplier_B->MS Supplier_B->NMR Supplier_B->MP Supplier_C Supplier C Supplier_C->HPLC Supplier_C->MS Supplier_C->NMR Supplier_C->MP Purity_Comparison Purity Comparison HPLC->Purity_Comparison Impurity_Comparison Impurity Profile MS->Impurity_Comparison Property_Comparison Physical Properties NMR->Property_Comparison MP->Property_Comparison Conclusion Supplier Selection Purity_Comparison->Conclusion Impurity_Comparison->Conclusion Property_Comparison->Conclusion

Comparative Analysis Workflow
Hypothetical Signaling Pathway

This compound and its derivatives can potentially modulate various signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might exhibit inhibitory activity.

G Ligand External Signal Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor 3-Hydroxy-4-methoxy- acetophenone Derivative Inhibitor->Kinase2

Hypothetical Inhibitory Pathway

References

A Head-to-Head Comparison of 3-Hydroxy-4-methoxyacetophenone and Apocynin

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the landscape of pharmacological research, particularly in the fields of inflammation and oxidative stress, the nuanced differences between structurally similar molecules can lead to vastly different biological activities. This guide provides a detailed head-to-head comparison of two such molecules: 3-Hydroxy-4-methoxyacetophenone (also known as isoacetovanillone) and its isomer, apocynin (4-Hydroxy-3-methoxyacetophenone). While often discussed in similar contexts, their mechanisms of action and reported potencies exhibit key distinctions relevant to their potential therapeutic applications.

Chemical Structures

The seemingly minor difference in the positions of the hydroxyl and methoxy (B1213986) groups on the aromatic ring of these two acetophenones results in distinct chemical properties that influence their biological interactions.

CompoundStructure
This compound
alt text
Apocynin (4-Hydroxy-3-methoxyacetophenone)
alt text

Executive Summary of Biological Activity

FeatureThis compound (Isoacetovanillone)Apocynin (4-Hydroxy-3-methoxyacetophenone)
Primary Mechanism Anti-inflammatory effects demonstrated in vivo; specific molecular targets not fully elucidated.Selective inhibitor of NADPH oxidase.[1][2]
NADPH Oxidase Inhibition Data not available.IC50: 10 µM (in activated human neutrophils).[1][2]
Anti-Inflammatory Activity Demonstrated efficacy in a rat model of colitis at 2-10 mg/kg (oral), reducing myeloperoxidase (MPO) activity.Broad anti-inflammatory effects in various models; reduces inflammatory cell infiltration and pro-inflammatory cytokine production.[1]
Antioxidant Activity Reported to have DPPH radical scavenging activity.Acts as an antioxidant, though in some cellular contexts, it may exhibit pro-oxidant effects.[2]

Mechanism of Action: A Tale of Two Isomers

The most significant distinction between these two compounds lies in their established mechanisms of action.

Apocynin is a well-characterized pro-drug that, upon entering cells, is converted by peroxidases, such as myeloperoxidase (MPO), into its active dimeric form, diapocynin.[3] This dimer is believed to be the active inhibitor of the NADPH oxidase (NOX) enzyme complex. By preventing the translocation of cytosolic subunits (like p47phox) to the membrane-bound components of the enzyme, apocynin effectively blocks the assembly of a functional NADPH oxidase, thereby inhibiting the production of superoxide (B77818) radicals.[1][3] This targeted inhibition of a primary source of reactive oxygen species (ROS) underpins its anti-inflammatory and antioxidant effects.

In contrast, the precise molecular mechanism of This compound is not as clearly defined in the scientific literature. While it has demonstrated anti-inflammatory properties in vivo, particularly in a model of intestinal inflammation, there is currently no direct evidence to suggest that it functions as a potent NADPH oxidase inhibitor. Its observed effects, such as reducing MPO activity in inflamed colon tissue, indicate an anti-inflammatory action, but this could be mediated through various pathways other than direct NOX inhibition. Some reports also suggest effects on gut motility.

Signaling Pathways

The differing primary mechanisms of these compounds suggest they influence distinct signaling pathways.

Apocynin's inhibition of NADPH oxidase directly impacts downstream signaling cascades that are activated by ROS. This includes the NF-κB pathway, a critical regulator of inflammation. By reducing ROS levels, apocynin can attenuate the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and adhesion molecules.

Apocynin Apocynin Peroxidases Peroxidases Apocynin->Peroxidases Activation Diapocynin Diapocynin Peroxidases->Diapocynin p47phox_translocation p47phox translocation Diapocynin->p47phox_translocation NADPH_Oxidase_Assembly NADPH Oxidase Assembly p47phox_translocation->NADPH_Oxidase_Assembly Superoxide_Production Superoxide (O2-) Production NADPH_Oxidase_Assembly->Superoxide_Production ROS Cellular ROS Superoxide_Production->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Inflammatory_Gene_Expression Inflammatory Gene Expression NFkB_Activation->Inflammatory_Gene_Expression

Apocynin's Mechanism of Action

For This compound , the specific signaling pathways it modulates to exert its anti-inflammatory effects require further investigation. Its ability to reduce MPO activity in a colitis model suggests an impact on neutrophil infiltration and activation, which are key components of the inflammatory response.

Experimental Data and Protocols

This section summarizes key experimental findings and provides an overview of the methodologies used to evaluate these compounds.

Quantitative Data Summary
CompoundAssayResult
Apocynin NADPH Oxidase Inhibition (activated human neutrophils)IC50: 10 µM[1][2]
This compound Acetic Acid-Induced Colitis (rat)Reduction in MPO activity at 2, 5, and 10 mg/kg (p.o.)
DPPH Radical ScavengingReported activity, but specific IC50 values vary across studies and are generally weaker than standard antioxidants.
Key Experimental Protocols

1. Acetic Acid-Induced Colitis in Rats (for this compound)

This in vivo model is used to assess the anti-inflammatory properties of a compound in the context of inflammatory bowel disease.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Colitis: After a period of fasting, a solution of acetic acid (commonly 4% v/v) is administered intra-rectally via a catheter to induce localized inflammation and ulceration of the colon.

  • Treatment: this compound is administered orally at specified doses (e.g., 2, 5, and 10 mg/kg) for a set period before and/or after the induction of colitis. A standard anti-inflammatory drug, such as prednisolone, is often used as a positive control.

  • Assessment: After the treatment period, animals are euthanized, and the colons are excised. The severity of colitis is assessed macroscopically (e.g., ulcer scoring) and histologically. Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, are quantified in the colon tissue.

Start Fasted Rats Induction Intra-rectal Acetic Acid (4%) Start->Induction Treatment Oral Administration of Isoacetovanillone (2, 5, 10 mg/kg) Induction->Treatment Evaluation Euthanasia & Colon Excision Treatment->Evaluation Analysis Macroscopic Scoring Histological Examination MPO Activity Assay Evaluation->Analysis

Workflow for Acetic Acid-Induced Colitis Model

2. Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue is a widely used indirect marker of neutrophil infiltration, a hallmark of acute inflammation.

  • Sample Preparation: Colon tissue samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer containing a detergent like hexadecyltrimethylammonium bromide to liberate the enzyme). The homogenate is then centrifuged to obtain a clear supernatant.

  • Assay Principle: The assay is a colorimetric or fluorometric kinetic assay. The MPO in the sample catalyzes the oxidation of a substrate (e.g., o-dianisidine dihydrochloride (B599025) or a fluorogenic substrate) in the presence of hydrogen peroxide.

  • Measurement: The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer. The rate of the reaction is proportional to the MPO activity in the sample.

  • Quantification: MPO activity is typically expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades a specific amount of substrate per minute under defined conditions.

3. In Vitro Antioxidant Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored ABTS radical is reduced back to its colorless neutral form. The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured to determine the antioxidant capacity.

Conclusion

The head-to-head comparison of this compound and apocynin reveals two structurally similar compounds with distinct pharmacological profiles. Apocynin is a well-established and specific inhibitor of NADPH oxidase, a key target in pathologies driven by oxidative stress. Its mechanism of action and potency in this regard are well-documented.

This compound, while demonstrating anti-inflammatory effects in an animal model of colitis, currently lacks the extensive mechanistic and quantitative data available for apocynin. A critical gap in the literature is the absence of studies evaluating its direct effect on NADPH oxidase activity. Therefore, while both compounds show promise as anti-inflammatory agents, they cannot be considered interchangeable.

For researchers and drug development professionals, the choice between these two molecules should be guided by the specific therapeutic target and the desired mechanism of action. Apocynin is the more appropriate choice for studies specifically targeting NADPH oxidase-mediated oxidative stress. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound to better understand its therapeutic potential and how it compares to its more extensively studied isomer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methoxyacetophenone
Reactant of Route 2
3-Hydroxy-4-methoxyacetophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。